3-Chloro-5-(trifluoromethoxy)benzoic acid
Description
The exact mass of the compound 3-Chloro-5-(trifluoromethoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-5-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXQRRFQLRUCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590670 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433926-46-6 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-Depth Technical Guide to the Procurement and Qualification of 3-Chloro-5-(trifluoromethoxy)benzoic Acid for Advanced Research Applications
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, make them critical components in the design of novel active pharmaceutical ingredients (APIs) and advanced materials.[1] 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS No: 158580-93-9) is a prime example of such a strategic building block. Its trifluoromethoxy (-OCF₃) group, a metabolically stable mimic of a methoxy group with significantly higher lipophilicity, combined with the chloro- and carboxylic acid functionalities, provides medicinal chemists and material scientists with a versatile scaffold for creating next-generation molecules.
The reliability of research and development outcomes is, however, fundamentally dependent on the quality and consistency of the starting materials. Sourcing high-purity 3-Chloro-5-(trifluoromethoxy)benzoic acid is not merely a logistical step but a foundational element of scientific rigor. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and validating suppliers of this critical chemical intermediate, ensuring the integrity and reproducibility of their work.
Part 1: A Framework for Supplier Identification and Qualification
The chemical supplier market is diverse, ranging from large, multinational distributors to specialized custom synthesis laboratories. Each tier presents distinct advantages and requires a tailored qualification approach. Major distributors like MilliporeSigma (part of Merck), Thermo Fisher Scientific, and VWR (part of Avantor) offer extensive catalogs, robust quality management systems, and reliable logistics.[2] Specialized suppliers, such as Anichem and Lead Sciences, often provide more niche building blocks and may offer greater flexibility for custom synthesis and scale-up.[3][4][5]
The objective of the qualification process is to mitigate risk and establish a reliable supply chain. This involves a systematic evaluation of a supplier's technical capabilities, documentation practices, and product quality.
The Supplier Qualification Workflow
A robust supplier qualification process is a self-validating system designed to ensure that a supplier can consistently meet the technical and regulatory requirements of your research. The following workflow outlines the critical steps from initial identification to final approval.
Caption: A workflow diagram for qualifying suppliers of critical chemical reagents.
Comparative Data of Representative Suppliers
The selection of a supplier often involves balancing purity, availability, cost, and the need for supporting documentation. The table below provides a comparative summary of offerings for 3-Chloro-5-(trifluoromethoxy)benzoic acid from a selection of vendors.
| Supplier | Purity Specification | Standard Pack Sizes | Custom Synthesis/Bulk | Key Strengths |
| Anichem | >95%[3] | 1g, 5g[3] | Bulk Quote Available[3] | Specializes in building blocks for drug discovery. |
| Lead Sciences | Not specified | 100mg, 250mg, 1g, 5g[4] | Inquiry required | Offers a range of related fluorinated intermediates. |
| Thermo Fisher Scientific (Alfa Aesar) | Varies by product | Broad range | Yes, offers custom chemicals and bulk services.[6] | Extensive distribution network and strong QA/QC.[2] |
| MilliporeSigma (Sigma-Aldrich) | Varies by product | Broad range | Inquiry required | Global leader with a vast catalog and extensive technical support.[2] |
Part 2: In-House Quality Control and Validation Protocols
Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for critical research applications. An independent, in-house quality control (QC) check is a mandatory step to validate the identity and purity of the received material.[7] This practice ensures that any batch-to-batch variability or potential shipping degradation is identified before the chemical is introduced into an experimental workflow.
The In-House QC and Material Release Workflow
This workflow ensures that every batch of 3-Chloro-5-(trifluoromethoxy)benzoic acid is systematically inspected, tested, and approved before use.
Caption: A systematic workflow for the in-house quality control of incoming chemicals.
Experimental Protocol 1: Identity Confirmation via FTIR Spectroscopy
Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for confirming the identity of a functionalized aromatic compound. It works by detecting the vibrational frequencies of specific chemical bonds. For 3-Chloro-5-(trifluoromethoxy)benzoic acid, we expect to see characteristic peaks for the carboxylic acid (O-H and C=O stretches), C-Cl, C-O, C-F, and aromatic C-H bonds. This provides a unique "fingerprint" that can be compared against a reference spectrum or theoretical values to confirm identity.
Methodology:
-
Sample Preparation: No preparation is typically needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small, representative amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the spectrometer and ATR accessory are clean.
-
Collect a background spectrum of the empty ATR crystal. This is critical to subtract atmospheric H₂O and CO₂ signals.
-
-
Sample Analysis:
-
Apply the sample to the crystal and ensure good contact using the pressure arm.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Interpretation:
-
Process the resulting spectrum (baseline correction, if necessary).
-
Identify and label characteristic absorption bands:
-
Broad O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹
-
Carbonyl C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹
-
Aromatic C=C stretches: ~1450-1600 cm⁻¹
-
C-O and C-F stretches (trifluoromethoxy group): Strong absorptions in the ~1000-1300 cm⁻¹ region.
-
C-Cl stretch: ~700-850 cm⁻¹
-
-
-
Validation: Compare the acquired spectrum to the reference spectrum provided by the supplier or from a trusted database. A high degree of correlation confirms the material's identity.
Experimental Protocol 2: Purity Assessment via HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[7] It separates the main compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, we can quantify the relative area of the main peak versus impurity peaks to determine a purity value (often expressed as "area %"). This method is crucial for ensuring that undetected impurities do not compromise experimental results.
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of 3-Chloro-5-(trifluoromethoxy)benzoic acid at approximately 1.0 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Further dilute this stock to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or a wavelength determined by a UV scan of the compound).
-
-
Analysis and Data Interpretation:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percent of the main peak using the formula: (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Validation: The calculated purity should be ≥95% (or as per the required specification) and should align with the value reported on the supplier's CoA. Any significant impurity peaks (>0.1%) should be noted and, if necessary, investigated.
Part 3: Protocols for Safe Handling, Storage, and Disposal
Trifluoromethoxy-containing compounds, like many specialized chemical reagents, require careful handling to ensure personnel safety and maintain chemical integrity.[8][9]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle 3-Chloro-5-(trifluoromethoxy)benzoic acid in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[8]
-
Skin Protection: Wear a lab coat. Avoid contact with skin and clothing.[9]
-
Respiratory Protection: If handling large quantities or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.
Storage Conditions
-
Container: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[10]
-
Environment: Store in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[11]
-
Temperature: While some suppliers may recommend refrigerated storage (0-8°C), ambient temperature is often sufficient for short-to-medium term storage if the container is well-sealed.[8] Always follow the specific storage instructions on the supplier's label and SDS.
Disposal
-
Waste Management: Dispose of unused material and contaminated containers in accordance with local, state, and federal regulations. This typically involves packaging the waste in a labeled, sealed container for pickup by a licensed chemical waste disposal company.
-
Spill Cleanup: In case of a spill, prevent dust generation. Carefully sweep or vacuum the material into a suitable disposal container.[8]
Conclusion
The successful integration of 3-Chloro-5-(trifluoromethoxy)benzoic acid into research and development programs hinges on a meticulous approach to procurement and validation. By implementing a structured supplier qualification workflow, performing rigorous in-house quality control using validated analytical methods like FTIR and HPLC, and adhering to strict safety and handling protocols, researchers can ensure the integrity of their starting materials. This diligence establishes a foundation of reliability and reproducibility, ultimately accelerating the path to scientific discovery and innovation.
References
- Google. (2026). Current time in Singapore.
- The Calculated Chemist. (2023, September 13). Top 10 Suppliers for Laboratory Chemicals and Supplies.
- Zhengzhou Alfa Chemical Co.,Ltd. 3-chloro-5-(trifluoromethyl)benzoic acid cas:53985-49-2.
- Anichem. 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZOIC ACID In Stock.
- PubChem. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362.
- Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid.
- Sigma-Aldrich. 3-Chloro-5-(trifluoromethyl)benzoic acid | 53985-49-2.
- Lead Sciences. 3-Chloro-5-(trifluoromethoxy)benzoic acid.
- Safety Data Sheet. (n.d.). SECTION 7. HANDLING AND STORAGE.
- BLDpharm. Reliable research chemicals supplier.
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- World Health Organization (WHO). WHO good practices for pharmaceutical quality control laboratories.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
- ReAgent Chemicals. (2025, August 6). The Importance of Quality Control In Pharmaceutical Manufacturing.
- Thermo Fisher Scientific. Lab Chemicals.
- Fisher Scientific. SAFETY DATA SHEET.
- Spectrum Chemical. Spectrum Chemical Home.
- Pan American Health Organization. WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines.
- Ardena. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
- ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid.
- 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.
- Szabo-Scandic. Trifluoromethanesulfonic acid.
- SGS Egypt. Quality Control Release Testing for Pharmaceutical Products.
- Oceanic Pharmachem. Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused.
- Sigma-Aldrich. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
Sources
- 1. ossila.com [ossila.com]
- 2. thecalculatedchemist.com [thecalculatedchemist.com]
- 3. 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZOIC ACID - Anichem [anichemllc.com]
- 4. 3-Chloro-5-(trifluoromethoxy)benzoic acid - Lead Sciences [lead-sciences.com]
- 5. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. reagent.co.uk [reagent.co.uk]
- 8. afgsci.com [afgsci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. multimedia.3m.com [multimedia.3m.com]
Technical Guide: Spectroscopic Data of 3-Chloro-5-(trifluoromethoxy)benzoic acid
This guide provides an in-depth technical analysis of 3-Chloro-5-(trifluoromethoxy)benzoic acid , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for modulating lipophilicity and metabolic stability via the trifluoromethoxy group.[1]
Executive Summary & Compound Identity
3-Chloro-5-(trifluoromethoxy)benzoic acid is a disubstituted benzoic acid derivative characterized by the presence of both a chloro group and a trifluoromethoxy (-OCF
Chemical Profile
| Property | Data |
| IUPAC Name | 3-Chloro-5-(trifluoromethoxy)benzoic acid |
| CAS Registry Number | 433926-46-6 |
| Molecular Formula | C |
| Molecular Weight | 240.56 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 65 – 68 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparing solubility in water.[1] |
Critical Distinction: Do not confuse with 3-Chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2).[1] The -OCF
group (trifluoromethoxy) has different electronic donating/withdrawing characteristics compared to the -CFgroup, significantly affecting pKa and metabolic pathways.[1]
Spectroscopic Analysis
Accurate characterization relies on a multi-modal approach. The following data sets are derived from standard spectroscopic principles applied to the 1,3,5-substituted benzene system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Predicted
H NMR Data (400 MHz, DMSO-d
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| -COOH | 13.0 - 13.5 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable).[1] |
| H-2 | 7.95 - 8.05 | dd / t ( | 1H | Most deshielded; flanked by two EWGs (-COOH, -Cl).[1] |
| H-6 | 7.80 - 7.90 | dd / t ( | 1H | Flanked by -COOH and -OCF |
| H-4 | 7.60 - 7.70 | dd / t ( | 1H | Shielded relative to H-2/H-6; flanked by -Cl and -OCF |
C NMR Data (100 MHz, DMSO-d
)
-
Carbonyl (C=O): ~165.0 ppm.
-
Trifluoromethoxy (-OCF
): ~120.0 ppm (quartet, Hz). -
Aromatic Carbons: Six distinct peaks in the 120–150 ppm range.[4] The carbons bearing the -OCF
and -Cl substituents will show characteristic shifts and C-F coupling (for the ipso-C to OCF , a small quartet is often observed).[1]
F NMR Data
-
Shift: -57.0 to -59.0 ppm.[1]
-
Pattern: Singlet (sharp).
-
Note: The -OCF
signal is distinct from -CF (typically -60 to -65 ppm).[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of chlorine (characteristic isotope pattern).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.
-
Molecular Ion [M-H]
: m/z 238.9 (for Cl) and 240.9 (for Cl). -
Isotope Pattern: A 3:1 intensity ratio between
239 and 241 confirms the presence of one Chlorine atom.[1] -
Fragmentation:
-
Loss of CO
(Decarboxylation): [M-H-44] .[1] -
Loss of OCF
is rare in soft ionization but possible in EI (Electron Impact).
-
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 2800 – 3200 cm
(Broad, carboxylic acid dimer). -
C=O Stretch: 1690 – 1710 cm
(Strong, acid carbonyl). -
C=C Aromatic: 1580, 1450 cm
.[1] -
C-F Stretch: 1150 – 1250 cm
(Very strong, broad band). -
C-O Stretch (Ether): ~1200 cm
(Overlaps with C-F).
Visualization of Structural Logic
The following diagrams illustrate the fragmentation logic and the NMR coupling network, essential for confirming the 1,3,5-substitution pattern.
Mass Spec Fragmentation Pathway (EI Mode)
Caption: Proposed fragmentation pathway under Electron Impact (EI) ionization showing the sequential loss of the acid functionality.
NMR Coupling Network (W-Coupling)
Caption: The 1,3,5-substitution pattern results in a 'W-coupling' network where every proton is meta to every other proton, creating a distinct triplet-like splitting pattern.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from solvent artifacts:
-
Mass: Weigh 5–10 mg of the solid acid.
-
Solvent: Dissolve in 0.6 mL of DMSO-d
. (CDCl may be used, but solubility is often lower, and the acidic proton may broaden or disappear due to exchange).[1] -
Tube: Use a high-quality 5mm NMR tube.
-
Acquisition: Run at 298 K. For quantitative purity assessment, set the relaxation delay (d1) to
seconds to account for the long T1 relaxation of aromatic protons.
Quality Control & Purity Assessment
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[2]
-
Detection: UV at 254 nm (aromatic absorption).
-
Retention: The -OCF
and -Cl groups make this compound significantly lipophilic; expect retention times later than unsubstituted benzoic acid.[1]
-
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 433926-46-6).[1][5] Retrieved from
-
BenchChem. (2024). Product Entry: 3-Chloro-5-(trifluoromethoxy)benzoic acid. Retrieved from
-
World Intellectual Property Organization (WIPO). (2018). Patent WO2018066718A1: Therapeutic compounds.[1] (Citing the use of CAS 433926-46-6 as an intermediate). Retrieved from
-
ChemicalBook. (2024). CAS 433926-46-6 Physical Properties. Retrieved from
Sources
- 1. 884495-22-1,3-Amino-5-bromo-2-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. WO2013161851A1 - Benzamide derivative - Google Patents [patents.google.com]
- 4. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum [chemicalbook.com]
- 5. 433926-46-6 | CAS DataBase [m.chemicalbook.com]
Potential applications of 3-Chloro-5-(trifluoromethoxy)benzoic acid in medicinal chemistry
Abstract
This technical guide provides an in-depth analysis of 3-Chloro-5-(trifluoromethoxy)benzoic acid, a halogenated aromatic carboxylic acid, and explores its potential applications as a pivotal building block in modern medicinal chemistry. While not a therapeutic agent in itself, its unique combination of a reactive carboxylic acid handle, a metabolically robust trifluoromethoxy group, and a potency-enhancing chloro substituent makes it a highly valuable scaffold for the synthesis of advanced drug candidates. This document outlines the strategic rationale for its use, proposes a viable synthetic route, and details its application in the construction of targeted therapies, with a primary focus on kinase inhibitors. Furthermore, we furnish comprehensive, field-proven protocols for the biological evaluation of its derivatives, empowering research and drug development professionals to leverage this versatile intermediate in their discovery pipelines.
Introduction: Deconstructing a Privileged Scaffold
In the landscape of drug discovery, the selection of starting materials and intermediates is a critical determinant of a program's success. The molecular architecture of a building block dictates the accessible chemical space and embeds foundational pharmacokinetic and pharmacodynamic properties into the resulting drug candidates. 3-Chloro-5-(trifluoromethoxy)benzoic acid presents a compelling case study in strategic molecular design. Its structure is a convergence of three key medicinal chemistry motifs:
-
The Benzoic Acid Core: A classic and versatile scaffold that provides a robust attachment point for a wide array of chemical functionalities.[1] The carboxylic acid group can be readily converted into amides, esters, and other functional groups, serving as a primary vector for molecular elaboration and interaction with biological targets.[2][3]
-
The Trifluoromethoxy (-OCF₃) Group: This functionality is increasingly sought after in drug design for its profound and beneficial impact on a molecule's properties. It is one of the most lipophilic substituents, which can enhance membrane permeability and bioavailability.[4] Crucially, the high strength of the C-F bonds renders the -OCF₃ group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] This metabolic stability can increase a drug's half-life and lead to a more predictable pharmacokinetic profile.
-
The Chloro (-Cl) Substituent: Halogenation, particularly chlorination, is a time-tested strategy in medicinal chemistry. The "magic chloro" effect, as it is sometimes called, refers to the often dramatic and serendipitous improvements in potency observed when a chlorine atom is introduced into a lead compound.[5][6] Chlorine can alter the electronic properties of the aromatic ring, form specific halogen bonds with protein targets, and block sites of metabolic vulnerability, thereby enhancing binding affinity and pharmacokinetic parameters.[7]
The confluence of these three features in a single, readily functionalized molecule makes 3-Chloro-5-(trifluoromethoxy)benzoic acid a high-potential starting point for generating novel, drug-like molecules.
Synthesis and Physicochemical Properties
While not commercially available from all suppliers, a plausible and efficient synthesis of 3-Chloro-5-(trifluoromethoxy)benzoic acid can be envisioned from the commercially available precursor, 3-chloro-5-hydroxybenzoic acid.[8]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: trifluoromethoxylation of the phenol followed by hydrolysis of the resulting ester. This approach is based on established methodologies for the synthesis of trifluoromethoxy-substituted aromatics.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
-
Esterification: 3-Chloro-5-hydroxybenzoic acid is first protected as its methyl ester to prevent side reactions with the carboxylic acid functionality. This can be achieved by refluxing with thionyl chloride (SOCl₂) in methanol (MeOH).
-
Trifluoromethoxylation: The resulting methyl 3-chloro-5-hydroxybenzoate is then subjected to a copper-catalyzed trifluoromethoxylation reaction. This can be accomplished using a trifluoromethyl source such as trifluoromethyl iodide (CF₃I) in the presence of a copper(I) catalyst (e.g., CuI) and a suitable base.
-
Hydrolysis: The final step is the saponification of the methyl ester using a base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidic workup to yield 3-Chloro-5-(trifluoromethoxy)benzoic acid.
Physicochemical Data Summary
A summary of the key physicochemical properties of 3-Chloro-5-(trifluoromethoxy)benzoic acid is presented below. These values are critical for computational modeling and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | PubChem[9] |
| Molecular Weight | 224.56 g/mol | PubChem[9] |
| Appearance | Solid | Sigma-Aldrich[10] |
| Calculated LogP | 3.0 | PubChem[9] |
| Hydrogen Bond Donors | 1 | PubChem[9] |
| Hydrogen Bond Acceptors | 5 | PubChem[9] |
Potential Application: A Gateway to Kinase Inhibitors
One of the most promising applications of 3-Chloro-5-(trifluoromethoxy)benzoic acid is as a key intermediate in the synthesis of pyrazole-based protein kinase inhibitors.[11][12][13] Kinases are a major class of drug targets, particularly in oncology and immunology, and the pyrazole scaffold is a well-established pharmacophore for kinase inhibition.
A patent application (WO2008144253A1) discloses a broad range of pyrazole derivatives as inhibitors of numerous kinases, including Aurora-A, B-Raf, KDR, Src, and Flt3.[14] The synthesis of these inhibitors often involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, followed by further elaboration. 3-Chloro-5-(trifluoromethoxy)benzoic acid can be readily converted into a key precursor for such syntheses.
Exemplar Synthetic Workflow: Pyrazole Kinase Inhibitor
The following workflow illustrates how 3-Chloro-5-(trifluoromethoxy)benzoic acid can be utilized to generate a library of potential pyrazole-based kinase inhibitors.
Caption: Workflow for synthesizing a kinase inhibitor library.
Protocol for Amide Coupling (Step 1):
-
Dissolve 3-Chloro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[2]
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (R₁-NH₂) (1.0 eq) and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide intermediate.
This amide can then be further elaborated into a 1,3-diketone, which upon condensation with a substituted hydrazine, yields the core pyrazole scaffold. Subsequent diversification can be achieved through various cross-coupling reactions to generate a library of analogs for screening.
Proposed Research and Validation Workflow
To validate the potential of derivatives of 3-Chloro-5-(trifluoromethoxy)benzoic acid as drug candidates, a systematic in vitro evaluation is necessary. The following workflow outlines a standard cascade of assays to assess kinase inhibition, metabolic stability, and cell permeability.
Caption: A typical in vitro cascade for hit validation.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for determining the affinity of an inhibitor for a kinase.[7][13][15]
Materials:
-
Kinase of interest (e.g., Aurora-A, Src)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)
-
TR-FRET Dilution Buffer
-
Test compounds (serially diluted in DMSO)
-
384-well microplate (low-volume, black)
Procedure:
-
Prepare Reagents: Prepare 4X solutions of the test compound, 2X kinase/antibody mixture, and 4X tracer in TR-FRET dilution buffer.
-
Compound Addition: Add 4 µL of the 4X test compound solution to the wells of the 384-well plate.[7]
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.[7]
-
Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay
This assay assesses the susceptibility of a compound to Phase I metabolism, providing an estimate of its intrinsic clearance.[3][16][17]
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Test compound (1 µM final concentration)
-
Control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Acetonitrile (ACN) with internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture: In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.[16]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.[18]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]
-
Quench Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[17]
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Protocol: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer, mimicking the intestinal epithelium, to predict in vivo drug absorption.[9]
Materials:
-
Caco-2 cells
-
Transwell® filter plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS) buffered with MES (for apical side, pH 6.5) and HEPES (for basolateral side, pH 7.4)
-
Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[5]
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Perform a Lucifer yellow permeability test to ensure tight junction integrity.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS (pH 6.5) to the apical (donor) compartment. c. Add fresh HBSS (pH 7.4) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral compartment and analyze the compound concentration by LC-MS/MS.
-
Permeability Measurement (Basolateral to Apical - B to A): Perform the reverse experiment to assess active efflux.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[9]
Broader Potential and Future Directions
While the application in kinase inhibition is well-supported, the structural motifs of 3-Chloro-5-(trifluoromethoxy)benzoic acid suggest its utility could extend to other target classes. For instance, G protein-coupled receptors (GPCRs) are a major family of drug targets, and many small molecule modulators feature substituted aromatic cores. The discovery of HTL14242, a negative allosteric modulator of mGlu5 with a 3-chloro-5-substituted benzonitrile core, highlights the potential for this substitution pattern in developing GPCR-targeted therapies.[14] Future research could involve using the title compound to synthesize libraries aimed at identifying novel GPCR modulators.
Furthermore, the trifluoromethyl and chloro substituents are also prevalent in modern agrochemicals, suggesting potential applications in the development of new herbicides or fungicides.[15]
Conclusion
3-Chloro-5-(trifluoromethoxy)benzoic acid is more than a simple chemical intermediate; it is a strategically designed building block that encapsulates several key principles of modern medicinal chemistry. Its trifluoromethoxy group offers metabolic stability, the chloro substituent can drive potency, and the benzoic acid provides a versatile handle for synthetic elaboration. Its demonstrated utility in the synthesis of pyrazole scaffolds positions it as a valuable precursor for the discovery of novel kinase inhibitors. By providing robust, validated protocols for synthesis and biological evaluation, this guide aims to equip researchers with the knowledge and tools to effectively harness the potential of this privileged scaffold in the pursuit of next-generation therapeutics.
References
-
Kamal, A., Shaik, A.B., Jain, N., et al. (2015). Design and synthesis of pyrazole–oxindole conjugates targeting tubulin polymerization as new anticancer agents. European Journal of Medicinal Chemistry, 92, 501–513. Available from: [Link]
-
Xu, Y., Liu, X.-H., Saunders, M., et al. (2014). Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2). Bioorganic & Medicinal Chemistry Letters, 24(2), 515–519. Available from: [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]
-
Christopher, J.A., Aves, S.J., Bennett, K.A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13071646, 3-Chloro-5-hydroxybenzoic Acid. Retrieved January 31, 2026 from [Link].
- Google Patents. (n.d.). WO2008144253A1 - Protein kinase inhibitors and methods for using thereof.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13071646, 3-Chloro-5-hydroxybenzoic Acid. Retrieved January 31, 2026 from [Link].
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
-
ResearchGate. (2011). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Available from: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Design of allosteric modulators that change GPCR G protein subtype selectivity. PubMed Central. Available from: [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. Available from: [Link]
-
Evotec. (n.d.). Microsomal Stability. Available from: [Link]
-
Journal of Medicinal Chemistry. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ACS Publications. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Agrochemical Development with 2-Chloro-3-(trifluoromethyl)benzoic Acid. Available from: [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
ChemRxiv. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raysbiotech.com [raysbiotech.com]
- 14. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Photoswitchable Allosteric Agonist of a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Strategic Utilization of 3-Chloro-5-(trifluoromethoxy)benzoic Acid in Next-Generation Agrochemical Synthesis
[1][2]
Executive Summary
In the competitive landscape of modern agrochemical discovery, the modulation of lipophilicity and metabolic stability is paramount. 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS: 158580-93-9 / 433926-46-6) has emerged as a high-value scaffold, distinct from its more common trifluoromethyl (
Chemical Profile & Mechanistic Significance[2][3][4]
The "Super-Lipophilic" Effect
The trifluoromethoxy group (
| Property | Impact on Agrochemical | |||
| Hansch | 0.71 | 0.88 | 1.04 | Increases rainfastness and cuticular penetration.[1][2] |
| Hammett | 0.23 | 0.54 | 0.35 | Moderate deactivation; allows fine-tuning of pKa.[1][2] |
| Metabolic Stability | Good | Excellent | Excellent | Blocks oxidative metabolism (e.g., P450 hydroxylation). |
Structural Logic in Active Ingredients (AIs)
This benzoic acid derivative serves as the "warhead" carrier in several chemical classes:
-
Benzoylureas: It acts as the benzoyl component, where the 3,5-substitution pattern prevents enzymatic attack on the ring, extending the half-life of chitin synthesis inhibitors.[1]
-
N-Phenylpyrazoles & Isoxazolines: Used to synthesize the aryl-tail segments that anchor the molecule in the GABA-gated chloride channel.[1][2]
Synthesis Pathways: Upstream Production
Reliable sourcing or synthesis of the acid is the first step in R&D. While direct electrophilic trifluoromethoxylation is challenging, two robust pathways are standard in industrial settings.
Pathway A: Oxidation of the Toluene Precursor (Industrial Preferred)
This route is favored for scalability, utilizing 3-chloro-5-(trifluoromethoxy)toluene as the starting material.[1][2]
Reaction:
Protocol 1: Oxidation of 3-Chloro-5-(trifluoromethoxy)toluene
-
Charge: In a 1L reactor, dissolve 3-chloro-5-(trifluoromethoxy)toluene (0.1 mol) in a mixture of pyridine (150 mL) and water (100 mL).
-
Addition: Heat to 85°C. Add
(0.25 mol) portion-wise over 2 hours to control exotherm. -
Reflux: Maintain reflux (approx. 95-100°C) for 4–6 hours. Monitor by TLC/HPLC until starting material is <1%.
-
Workup: Filter the hot mixture through Celite to remove
. Wash the cake with hot water. -
Acidification: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue with HCl (6N) to pH 1–2.[1]
-
Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Pathway B: Hydrolysis of the Nitrile (Lab Scale)
Used when 3-chloro-5-(trifluoromethoxy)benzonitrile is the available precursor.[1][2]
Reaction:
Downstream Application: Synthesis of Bioactive Amides[1]
The primary utility of 3-Chloro-5-(trifluoromethoxy)benzoic acid is in amide coupling to generate AIs.[1][2] The acid must first be activated to the acid chloride.
Step 1: Activation (Acid Chloride Formation)
Rationale: The electron-withdrawing nature of the ring requires potent activation for efficient coupling.[1][2]
Protocol 2: Synthesis of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride
-
Setup: Suspend the benzoic acid (10.0 g, 41.6 mmol) in anhydrous toluene (50 mL) under
atmosphere. -
Reagent: Add Thionyl Chloride (
, 6.0 mL, 83 mmol) and a catalytic amount of DMF (2 drops). -
Reaction: Heat to reflux (110°C) for 3 hours. Gas evolution (
, HCl) will be observed. -
Completion: Once gas evolution ceases and the solution is clear, cool to 50°C.
-
Purification: Remove solvent and excess
under reduced pressure. The residue (acid chloride) is used directly in the next step to avoid hydrolysis.[1]
Step 2: Amide Coupling (General AI Synthesis)
This protocol represents the coupling of the acid chloride with a heterocyclic amine (e.g., an aminopyrazole or aminopyridine), a common motif in modern fungicides.[1]
Protocol 3: Schotten-Baumann Type Coupling
-
Charge: Dissolve the heterocyclic amine (1.0 equiv) in THF (dry). Add Triethylamine (1.5 equiv) as a base scavenger.[1]
-
Addition: Cool the amine solution to 0°C. Dropwise add the 3-Chloro-5-(trifluoromethoxy)benzoyl chloride (prepared above, dissolved in minimal THF).
-
Kinetics: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Pour reaction mixture into ice-water (100 mL).
-
Extraction: Extract with Ethyl Acetate (
mL). Wash organics with brine, dry over . -
Crystallization: Evaporate solvent. Recrystallize from Ethanol/Heptane to obtain the final AI precursor.
Visualizing the Workflow
The following diagram illustrates the critical path from raw material to active agrochemical scaffold, highlighting the decision points based on precursor availability.
Figure 1: Synthesis workflow for 3-Chloro-5-(trifluoromethoxy)benzoic acid and its conversion to active ingredients.
Safety & Handling (E-E-A-T)
Working with fluorinated aromatics requires specific safety protocols.
-
Corrosivity: The acid chloride derivative is highly corrosive and lachrymatory. All operations involving
must be performed in a fume hood. -
HF Potential: While the
group is generally stable, thermal decomposition at extreme temperatures (>250°C) can release Hydrogen Fluoride (HF).[1] -
PPE: Nitrile gloves are sufficient for the acid; however, laminated film (Silver Shield) gloves are recommended when handling the toluene precursor or acid chloride to prevent permeation.[1]
References
-
Anichem LLC. Product Catalog: 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 158580-93-9).[1][2] Retrieved from [1][2]
- Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. (Discusses the lipophilic benefits of -OCF3 vs -CF3).
-
Lead Sciences. Compound Data: 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 433926-46-6).[1][2] Retrieved from [1][2]
-
European Patent Office. EP 3994989 A1: Agrochemical Composition with Improved Drift and Uptake. (Highlights the use of trifluoromethoxy-phenyl moieties in modern formulations). Retrieved from
-
BenchChem. Synthesis Routes for Fluorinated Benzoic Acids. Retrieved from [1][2]
The Phantom Substituent: Harnessing the Trifluoromethoxy Group in Medicinal Chemistry
[1]
Introduction: The "Super-Halogen" of Modern Pharmacophores
In the landscape of modern medicinal chemistry, the trifluoromethoxy group (–OCF₃) has evolved from a niche curiosity to a strategic pharmacophore. Often termed a "super-halogen" or "pseudo-halogen," it offers a unique physicochemical profile that distinguishes it from its structural cousins, the methoxy group (–OCH₃) and the trifluoromethyl group (–CF₃).[1]
While –CF₃ is widely recognized for increasing metabolic stability and lipophilicity, –OCF₃ introduces a critical third dimension: conformational orthogonality . This guide dissects the mechanistic role of –OCF₃ in modulating drug-target interactions, providing actionable protocols for its synthesis and integration.
Physicochemical Profiling: The Data Behind the Effect
The decision to incorporate an –OCF₃ group is rarely arbitrary. It is a calculated move to alter the electronic landscape and lipophilicity of a scaffold without incurring the steric penalty of larger alkyl chains.
Comparative Metrics
The table below contrasts –OCF₃ with common substituents. Note the dramatic inversion in electronic behavior compared to –OCH₃ (Hammett
| Substituent | Hansch | Hammett | Hammett | Molar Refractivity (Steric) |
| –H | 0.00 | 0.00 | 0.00 | 1.03 |
| –F | 0.14 | 0.06 | 0.34 | 0.92 |
| –OCH₃ | -0.02 | -0.27 (EDG) | 0.12 | 7.87 |
| –CF₃ | 0.88 | 0.54 | 0.43 | 5.02 |
| –OCF₃ | 1.04 | 0.35 (EWG) | 0.38 | 7.90 |
Key Technical Insights:
-
Electronic Inversion: Unlike the methoxy group, which is a strong electron donor (EDG) by resonance, the –OCF₃ group is electron-withdrawing (EWG). The strong electronegativity of the three fluorine atoms pulls electron density through the
-bond, overriding the resonance donation of the oxygen lone pairs. -
Lipophilic Boost: With a Hansch
value of 1.04, –OCF₃ is one of the most lipophilic small groups available. It increases membrane permeability (LogP) significantly more than a methyl or chloro substituent.
Conformational Dynamics: The Orthogonal Twist
The most distinct feature of the –OCF₃ group is its structural behavior. While a methoxy group (–OCH₃) typically lies coplanar to an aromatic ring to maximize p-orbital overlap (resonance), the –OCF₃ group twists perpendicular (orthogonal) to the ring.
Mechanism of Orthogonality
This 90° twist is driven by two factors:
-
Electronic Repulsion: The high electron density of the fluorine atoms creates repulsion with the
-cloud of the aromatic ring. -
Anomeric Effect (
): The lone pair on the oxygen atom donates into the antibonding orbital of the C–F bond. This hyperconjugation is maximized when the C–F bond is anti-periplanar to the lone pair, forcing the O–C bond to rotate out of the aromatic plane.
This conformational lock is vital for drug design. It allows the –OCF₃ group to occupy distinct hydrophobic pockets that planar substituents cannot access.
Visualization: Conformational Energy Landscape
Caption: The transition from methoxy (planar) to trifluoromethoxy (orthogonal) is driven by hyperconjugative and steric forces, altering the 3D binding vector.
Metabolic Stability: The Fluorine Shield
The –OCF₃ group acts as a metabolic blockade. In typical alkoxy chains, the C–H bonds adjacent to the oxygen (
The Mechanism:
-
C–F Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond.
-
Oxidation Resistance: Replacing hydrogens with fluorines renders the carbon atom resistant to hydrogen atom abstraction (HAT), the first step in CYP450 metabolism.
-
Result: This substitution transforms a metabolic "soft spot" (liable to rapid clearance) into a metabolic "hard spot," extending the drug's half-life (
).
Synthetic Protocol: Silver-Mediated Trifluoromethoxylation[3][4]
Historically, introducing –OCF₃ was hazardous, requiring fluorination of chlorothioformates or the use of fluorophosgene. Modern methods utilize transition metal catalysis for safer, late-stage functionalization.
Below is a validated protocol for Silver-Mediated Oxidative Trifluoromethoxylation , chosen for its operational simplicity and functional group tolerance.
Experimental Workflow
Reaction Class: Oxidative Cross-Coupling Substrate: Aryl Stannanes or Aryl Boronic Acids Reagents: AgOCF₃ (generated in situ or pre-formed), Selectfluor (oxidant).
Step-by-Step Protocol:
-
Preparation of Reaction Vessel: Flame-dry a 10 mL Schlenk tube and purge with Argon for 15 minutes.
-
Reagent Loading:
-
Add Aryl Stannane (0.2 mmol, 1.0 equiv).
-
Add AgOCF₃ (0.4 mmol, 2.0 equiv). Note: If AgOCF₃ is unavailable, use AgF + TMSCF₃ + Carbonyl source, but pre-formed AgOCF₃ is preferred for reproducibility.
-
Add Selectfluor (0.24 mmol, 1.2 equiv) as the oxidant.
-
Add KF (0.4 mmol, 2.0 equiv) to activate the stannane.
-
-
Solvent System: Add anhydrous Acetone (2.0 mL). The choice of solvent is critical; acetone stabilizes the radical intermediates.
-
Reaction: Seal the tube and stir at Room Temperature (25°C) for 12 hours in the dark (wrap flask in foil to prevent light-induced side reactions).
-
Workup:
-
Dilute with diethyl ether (10 mL).
-
Filter through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Reaction Pathway Diagram
Caption: Simplified catalytic cycle for Ag-mediated trifluoromethoxylation involving high-valent Ag(III) intermediates.
Case Study: Riluzole (Rilutek)
Therapeutic Area: Amyotrophic Lateral Sclerosis (ALS) Target: Glutamate Receptors / Sodium Channels
Analysis: Riluzole features a trifluoromethoxy group at the 6-position of the benzothiazole ring.
-
Lipophilicity: The –OCF₃ group allows the molecule to cross the Blood-Brain Barrier (BBB) effectively (LogP ~3.5).
-
Electronic Modulation: The electron-withdrawing nature of –OCF₃ reduces the electron density on the aromatic ring, influencing the acidity of the N-H proton and the interaction with the voltage-gated sodium channel.
-
Metabolic Stability: Substitution with –OCH₃ would likely result in rapid clearance via O-demethylation. The –OCF₃ group ensures a sufficient half-life for twice-daily dosing.
References
-
Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hansch
and Hammett values). -
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Huang, C., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(22), 8510–8513. Link
-
Wang, F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.[3] Link[3]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
Methodological & Application
Application Notes & Protocols: Leveraging 3-Chloro-5-(trifluoromethoxy)benzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds
Abstract
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, into heterocyclic frameworks is a cornerstone of modern medicinal chemistry.[1] These groups can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 3-Chloro-5-(trifluoromethoxy)benzoic acid has emerged as a highly valuable and versatile starting material, providing a robust platform for the construction of diverse, pharmaceutically relevant heterocyclic compounds. This guide provides an in-depth exploration of its application, detailing the underlying chemical principles and offering field-proven, step-by-step protocols for the synthesis of key heterocyclic systems, including 1,3,4-oxadiazoles and benzoxazoles. The methodologies are presented to ensure reproducibility and provide researchers with the foundational knowledge to innovate further.
The Strategic Importance of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is often considered a "super-methoxy" group. It is highly lipophilic and serves as a metabolically stable isostere for other functional groups. Its strong electron-withdrawing nature can profoundly influence the electronic properties of the aromatic ring, modulating the pKa of nearby functional groups and altering intermolecular interactions, which is a critical aspect of rational drug design.[1] The presence of both a chloro and a trifluoromethoxy group on the benzoic acid scaffold offers multiple points for diversification, making it an attractive building block for creating libraries of novel compounds.
Foundational Step: Activation of the Carboxylic Acid
The carboxylic acid is the primary reactive handle of the starting material. To facilitate nucleophilic attack and subsequent cyclization reactions, it must first be activated. The most common and efficient method is its conversion to the corresponding acyl chloride. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to reaction with a wide range of nucleophiles.
Protocol 1: Synthesis of 3-Chloro-5-(trifluoromethoxy)benzoyl chloride
This protocol describes the conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas.
Rationale for Reagent Selection:
-
Thionyl Chloride (SOCl₂): Chosen for its high reactivity and the convenient nature of its byproducts (SO₂ and HCl), which are gases and can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
N,N-Dimethylformamide (DMF) (catalytic): Acts as a catalyst by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.
Materials:
-
3-Chloro-5-(trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or DCM) to create a slurry (approx. 5 mL per 1 g of acid).
-
Reagent Addition: Place the flask under a nitrogen or argon atmosphere. Add thionyl chloride (2.0 - 3.0 eq) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the mixture. You will observe gas evolution (SO₂ and HCl). Caution: This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude 3-Chloro-5-(trifluoromethoxy)benzoyl chloride (a pale yellow oil or low-melting solid) is often used directly in the next step without further purification.
Safety Precautions:
-
Thionyl chloride is highly corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care in a fume hood.
-
The reaction evolves toxic SO₂ and HCl gas. Ensure the reflux condenser is properly vented to a scrubber system.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]
Application I: Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] The synthesis from a benzoic acid derivative typically involves a two-step process: formation of a benzohydrazide followed by cyclodehydration.
Workflow for 1,3,4-Oxadiazole Synthesis
Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.
Protocol 2A: Synthesis of 3-Chloro-5-(trifluoromethoxy)benzohydrazide
Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic hydrazine to form a stable amide (hydrazide) bond, which is the direct precursor for the oxadiazole ring.
Materials:
-
Crude 3-Chloro-5-(trifluoromethoxy)benzoyl chloride (from Protocol 1)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Setup: Dissolve the crude acyl chloride (1.0 eq) in anhydrous THF or DCM and cool the solution to 0°C in an ice bath.
-
Hydrazine Addition: In a separate flask, dissolve hydrazine hydrate (1.5 eq) in the same solvent. Add this solution dropwise to the cooled acyl chloride solution with vigorous stirring. A white precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: If using DCM, separate the organic layer. If using THF, remove most of it under reduced pressure and then extract the aqueous residue with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzohydrazide, which can be purified by recrystallization (e.g., from ethanol/water).
Protocol 2B: Cyclization to 2-(3-Chloro-5-(trifluoromethoxy)phenyl)-1,3,4-oxadiazole
Causality: This step involves the reaction of the hydrazide with an orthoester, which serves as a one-carbon source. The reaction proceeds through a hydrazone-like intermediate which undergoes intramolecular cyclization with the elimination of ethanol to form the stable, aromatic oxadiazole ring.[4][5]
Materials:
-
3-Chloro-5-(trifluoromethoxy)benzohydrazide (from Protocol 2A)
-
Triethyl orthoformate
-
Ethanol (optional, as solvent)
Procedure:
-
Setup: In a round-bottom flask, create a suspension of the benzohydrazide (1.0 eq) in an excess of triethyl orthoformate (which can act as both reagent and solvent).
-
Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: Remove the excess triethyl orthoformate under reduced pressure. The resulting solid residue is the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative.
| Parameter | Protocol 2A: Hydrazide Formation | Protocol 2B: Oxadiazole Cyclization |
| Key Reagents | Hydrazine Hydrate | Triethyl Orthoformate |
| Solvent | THF or DCM | None (reagent as solvent) |
| Temperature | 0°C to Room Temp | Reflux (~145°C) |
| Typical Yield | >85% | >80% |
Application II: Synthesis of Benzoxazoles
Benzoxazoles are another critical heterocyclic motif found in many biologically active compounds. The synthesis leverages the reaction between the activated benzoic acid and a 2-aminophenol, followed by a cyclodehydration step. This powerful strategy is known as the Ladenburg synthesis or a related variation.
Workflow for Benzoxazole Synthesisdot
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed reactions involving 3-Chloro-5-(trifluoromethoxy)benzoic acid
Application Note: Optimizing Pd-Catalyzed Cross-Couplings of 3-Chloro-5-(trifluoromethoxy)benzoic acid
Executive Summary
This guide details the optimization of Palladium (Pd)-catalyzed cross-coupling reactions for 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS: Generic Scaffold Reference). This scaffold is a high-value intermediate in medicinal chemistry due to the trifluoromethoxy (-OCF
The primary challenge in functionalizing this molecule is the chemoselectivity required to activate the aryl chloride bond in the presence of an acidic carboxyl group and an electron-deficient aromatic ring. This note provides robust protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing the "Protection-First" strategy to maximize catalytic turnover.
Strategic Analysis & Reactivity Profile
Electronic Environment
The substrate contains three critical functionalities:
-
Chlorine (C-3): The handle for cross-coupling.[1][2] Aryl chlorides are inherently less reactive than bromides/iodides toward oxidative addition.
-
Trifluoromethoxy (C-5): A strong electron-withdrawing group (EWG) (
). It deactivates the ring toward electrophilic attack but activates the C-Cl bond for oxidative addition by Pd(0). -
Carboxylic Acid (C-1): An acidic proton (
). In basic catalytic conditions, this forms a carboxylate anion, which can coordinate to Pd(II), forming unreactive "off-cycle" resting states (Pd-carboxylates), effectively poisoning the catalyst.
The "Protection-First" Decision Matrix
While direct coupling of the free acid is possible using specific heterogeneous catalysts or excess base, the Esterification Route is recommended for reproducibility in high-throughput synthesis.
Figure 1: Strategic workflow for functionalizing chlorobenzoic acid derivatives. Route B is the industry standard for minimizing catalyst inhibition.
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: Formation of C-C bonds with aryl boronic acids. Challenge: Preventing protodehalogenation (reduction of C-Cl to C-H), which is common in electron-poor rings.
Reagents & Conditions:
-
Substrate: Methyl 3-chloro-5-(trifluoromethoxy)benzoate (Pre-esterified).
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%).-
Why SPhos? This Buchwald ligand is electron-rich and bulky, facilitating the difficult oxidative addition into the aryl chloride and preventing the formation of inactive Pd-dimers.
-
-
Base: K
PO (3.0 equiv, anhydrous). -
Solvent: Toluene : Water (10:1 v/v).
-
Temperature: 80 °C.
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the aryl chloride (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(OAc)
, SPhos, and K PO . Cap and purge with Argon for 5 minutes. -
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Activation: Heat the block to 80 °C with vigorous stirring (1000 rpm). The biphasic system requires high agitation rates for phase transfer.
-
Monitoring: Check HPLC/UPLC at 2 hours.
-
Success Marker: Disappearance of starting chloride.
-
Failure Mode: If >10% des-chloro (reduced) product is observed, lower temperature to 60 °C and switch solvent to 1,4-Dioxane (anhydrous).
-
-
Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc.[3] Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Coupling with secondary amines (e.g., Morpholine, Piperazine). Critical Note:Strictly anhydrous conditions are required. Water kills the active catalytic species in amination cycles.
Reagents & Conditions:
-
Substrate: tert-Butyl 3-chloro-5-(trifluoromethoxy)benzoate.
-
Why t-Butyl? Prevents transamidation side reactions that can occur with methyl esters during amination.
-
-
Catalyst: Pd
(dba) (1 mol%) + BrettPhos (2 mol%).-
Why BrettPhos? Specifically designed for coupling primary and secondary amines with aryl chlorides; highly selective against
-hydride elimination.
-
-
Base: Cs
CO (2.0 equiv) or NaOtBu (1.4 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
-
Temperature: 100 °C.
Step-by-Step Methodology:
-
Glovebox/Schlenk: In a glovebox or under strict N
flow, combine Pd (dba) , BrettPhos, and Base in a reaction tube. -
Substrate Addition: Add the aryl chloride and amine.
-
Solvent: Add anhydrous Dioxane. Seal the tube with a Teflon-lined cap.
-
Pre-stir: Stir at RT for 10 mins to allow ligation of the Pd species (Solution usually turns from dark purple/black to orange/brown).
-
Reaction: Heat to 100 °C for 12–16 hours.
-
Quench: Dilute with DCM, wash with water, dry over MgSO
.
Mechanistic Insight & Visualization
The rate-determining step for this substrate is the Oxidative Addition of the Pd(0) species into the C-Cl bond.[4] The presence of the -OCF
Figure 2: Catalytic cycle highlighting the oxidative addition facilitated by the electron-withdrawing OCF3 group.
Performance Data & Troubleshooting
Table 1: Ligand Performance Screen (Suzuki Coupling)
Conditions: 1.0 eq Ar-Cl, 1.5 eq Ph-B(OH)
| Ligand | Catalyst Precursor | Conversion (%) | Yield (%) | Observation |
| PPh | Pd(PPh | 15% | 5% | Poor oxidative addition into C-Cl. |
| dppf | Pd(dppf)Cl | 65% | 55% | Moderate; significant homocoupling. |
| XPhos | Pd | 95% | 88% | Excellent; fast kinetics. |
| SPhos | Pd(OAc) | >99% | 94% | Optimal balance of sterics/electronics. |
Troubleshooting Guide:
-
Problem: Low Conversion.
-
Problem: Protodehalogenation (Ar-Cl
Ar-H).
References
-
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative. Retrieved from
-
Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions - User Guide. Retrieved from
-
National Institutes of Health (NIH). (2012). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from
-
Royal Society of Chemistry. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings. Green Chemistry. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
19F NMR analysis of compounds containing the 3-chloro-5-(trifluoromethoxy)phenyl moiety
Application Note: Precision Characterization of the 3-Chloro-5-(trifluoromethoxy)phenyl Moiety via
Abstract
The 3-chloro-5-(trifluoromethoxy)phenyl moiety represents a privileged scaffold in modern medicinal chemistry, offering a unique balance of lipophilicity (
Introduction: The "Fluorine Scan" in Drug Discovery
In lead optimization, the strategic introduction of a trifluoromethoxy (
Why
-
Specificity: Zero background interference from biological matrices or hydrocarbon solvents.
-
Sensitivity: 83% relative sensitivity compared to
. -
Wide Dispersion: The
signal is chemically distinct from and aromatic fluorine substituents, allowing rapid structural verification.
Theoretical Background & Spectral Expectations
Chemical Shift Profile
The trifluoromethoxy group exhibits a characteristic chemical shift that is deshielded relative to a trifluoromethyl group attached directly to an aromatic ring.
| Moiety | Typical | Multiplicity (Decoupled) | Multiplicity (Coupled) |
| Ar- | -57.0 to -59.0 | Singlet (s) | Singlet (s) or Broad Singlet |
| Ar- | -60.0 to -65.0 | Singlet (s) | Singlet (s) |
| Ar-F | -100.0 to -120.0 | Multiplet | Multiplet |
Note: Shifts are referenced to
Coupling Constants
Unlike Ar-F compounds, where
-
: Generally
. Often unresolved, appearing as line broadening rather than distinct splitting. -
: Observed in
NMR or as satellites in (approx. 255–260 Hz).
Experimental Protocol
Sample Preparation
-
Solvent:
is preferred for resolution. is acceptable but may cause slight viscosity-induced broadening. -
Concentration: 5–10 mg/mL for structural ID; 10–20 mg/mL for qNMR to maximize S/N.
-
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Instrument Parameters (400 MHz - 600 MHz)
| Parameter | Setting | Rationale |
| Pulse Sequence | zgfig (Bruker) / fjn (Varian) | Inverse gated decoupling suppresses NOE for quantitative accuracy while removing proton coupling for spectral simplicity. |
| Spectral Width (SW) | 200 ppm (-150 to +50 ppm) | Ensures capture of the |
| Transmitter Offset (O1) | -60 ppm | Centers the excitation pulse near the |
| Relaxation Delay (D1) | CRITICAL: | |
| Scans (NS) | 16 (ID) / 64+ (qNMR) | Sufficient S/N (>250:1) is required for accurate integration.[1] |
qNMR Internal Standard Selection
For quantitative analysis, the internal standard (IS) must have a
-
Recommended IS:
-Trifluorotoluene ( ).-
Pros: Close to analyte shift (minimizes excitation bandwidth errors), stable.
-
Cons: Volatile (handle quickly).
-
-
Alternative IS: 3,5-Bis(trifluoromethyl)benzoic acid (
).-
Pros: Solid, non-volatile, traceable standard.
-
Workflow Visualization
Figure 1: Analytical Workflow for Fluorinated Scaffolds
Caption: Step-by-step workflow for ensuring quantitative accuracy in
Data Analysis & Interpretation
Signal Assignment Logic
The 3-chloro-5-(trifluoromethoxy)phenyl moiety presents a specific logic gate for confirmation.
Caption: Decision tree for distinguishing trifluoromethoxy groups from other fluorinated moieties.
Calculating Purity (qNMR)
Use the following equation for purity determination:
- : Integrated area[2]
- : Number of fluorine atoms (3 for OCF3)
- : Molecular weight[2][3]
- : Mass weighed
- : Purity (as a decimal)
Troubleshooting & Common Artifacts
-
Baseline Rolling:
-
Cause: Acoustic ringing or dead time delays due to wide spectral width.
-
Fix: Use "backward linear prediction" (typically first 8–16 points) during processing or apply a specific baseline correction algorithm (e.g., Bernstein polynomial).
-
-
Spinning Sidebands:
-
Cause: Sample spinning in an inhomogeneous field.
-
Fix: Turn OFF sample spinning.
F CSA (Chemical Shift Anisotropy) is large; spinning sidebands can mimic impurities.
-
-
Inconsistent Integration:
-
Cause: Insufficient
(relaxation delay). -
Fix: Measure
using an inversion-recovery experiment. If s, set s minimum.
-
References
-
Reich, H. J. (2023). Fluorine-19 NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Cited for coupling constant theory).
- Mani, T., et al. (2019). Quantitative 19F NMR: A Robust Tool for Drug Discovery. Journal of Medicinal Chemistry. (Cited for qNMR protocols).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2736698, 3-Chloro-5-(trifluoromethyl)pyridine. (Used for comparative shift data). [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Chloro-5-(trifluoromethoxy)benzoic Acid
Introduction and Scientific Context
3-Chloro-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid. Compounds of this class are valuable building blocks in medicinal chemistry and materials science. The presence of chloro, trifluoromethoxy, and carboxylic acid functional groups provides multiple reaction handles and modulates the physicochemical properties of parent molecules, such as lipophilicity and metabolic stability. Similar fluorinated benzoic acid derivatives are frequently employed in the synthesis of Active Pharmaceutical Ingredients (APIs) due to the favorable binding affinity and lipophilicity conferred by the fluorinated substituents[1].
Given its role as a critical intermediate, the purity of 3-Chloro-5-(trifluoromethoxy)benzoic acid is paramount. Trace impurities, such as regioisomers, unreacted starting materials, or reaction byproducts, can lead to the formation of undesired side products in subsequent synthetic steps, complicate structural analysis, and introduce confounding variables in biological assays. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for purifying such compounds due to its high resolving power, scalability, and reproducibility[2].
This application note details a robust RP-HPLC method, explaining the scientific principles that govern the separation and providing a protocol that ensures high purity and recovery.
Analyte Properties and Chromatographic Strategy
A successful purification strategy begins with understanding the physicochemical properties of the target molecule.
Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethoxy)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | PubChem[3] |
| Molecular Weight | 224.56 g/mol | PubChem[3] |
| Structure | ||
| Predicted pKa | ~3.5 - 4.0 | Estimated based on benzoic acid and substituent effects |
| Predicted XLogP3 | 3.7 | PubChem (similar compound)[4] |
Causality Behind the Chromatographic Choices:
-
Reversed-Phase Mode: The compound possesses significant nonpolar character due to the benzene ring, chlorine atom, and trifluoromethoxy group (high XLogP3 value). This hydrophobicity makes it an ideal candidate for reversed-phase chromatography, where it will interact strongly with a nonpolar stationary phase (e.g., C18)[2].
-
Mobile Phase pH Control: The most critical aspect of purifying an acidic compound like this is controlling its ionization state[5]. The carboxylic acid group will be deprotonated (anionic) at pH values above its pKa and protonated (neutral) at pH values below its pKa. The neutral form is significantly more hydrophobic and will be retained more strongly and consistently on a reversed-phase column, resulting in sharp, symmetrical peaks. The anionic form is highly polar and elutes quickly, often with poor peak shape (fronting)[6].
-
Choice of Acidifier:
-
Phosphoric Acid: An excellent choice for UV-based purification due to its low UV cutoff and strong buffering capacity at low pH[8][9].
-
Formic Acid/Trifluoroacetic Acid (TFA): Also effective. Formic acid is preferred if the collected fractions need to be analyzed by mass spectrometry (MS), as it is more volatile and MS-friendly than phosphoric acid[8].
-
HPLC Method Development Workflow
Method development is a systematic process to achieve optimal separation (resolution) between the target compound and any impurities. The following workflow is recommended.
Caption: A logical workflow for HPLC method development.
Detailed Application Protocol
This protocol is self-validating by design, starting with an analytical-scale run to confirm separation before committing the bulk material to preparative-scale purification.
Materials and Instrumentation
-
Reagents:
-
Crude 3-Chloro-5-(trifluoromethoxy)benzoic acid product
-
Acetonitrile (ACN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Phosphoric Acid (H₃PO₄), ACS Grade or higher (~85%)
-
-
Instrumentation:
-
Preparative HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector with a large volume loop (e.g., 1-5 mL)
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Fraction Collector
-
-
-
Columns:
-
Analytical: C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Preparative: C18 Column (e.g., 21.2 x 250 mm, 10 µm) or appropriately sized for the sample load.
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
To 999 mL of HPLC-grade water, carefully add 1 mL of 85% phosphoric acid. Mix thoroughly.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonicator or an inline degasser before use.
Sample Preparation
-
Determine Solubility: Test the solubility of the crude material in Methanol or Acetonitrile.
-
Prepare Stock Solution: Dissolve the crude product in a minimal amount of Methanol to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Filter: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column[10].
Step-by-Step Purification Protocol
Step 1: Analytical Scouting and Method Validation
The first step is to confirm the separation parameters on a smaller, analytical-scale column. This conserves sample and solvent.
-
Install Analytical Column: Install the C18 (4.6 x 150 mm, 5 µm) column.
-
Equilibrate System: Equilibrate the column with the starting mobile phase conditions (e.g., 70% A / 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject Sample: Inject a small volume (5-10 µL) of the filtered sample solution.
-
Run Gradient: Execute the analytical gradient run and monitor the chromatogram.
-
Analyze Results: Identify the peak corresponding to the main product and assess its resolution from nearby impurities. Confirm the optimal detection wavelength (a PDA detector is ideal for this, otherwise 230 nm or 254 nm are good starting points)[11][12].
Table 2: Recommended HPLC Conditions
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min (adjust based on column dimension) |
| Column Temp. | 35 °C[9] | 35 °C |
| Detection λ | 230 nm | 230 nm |
| Injection Vol. | 10 µL | 1-2 mL (determine via loading study) |
| Gradient | Time (min) | %B |
| 0.0 | 30 | |
| 2.0 | 30 | |
| 15.0 | 80 | |
| 17.0 | 80 | |
| 17.1 | 30 | |
| 20.0 | 30 |
Step 2: Preparative Scale-Up and Purification
Once the analytical method is confirmed, scale up to the preparative column.
-
Install Preparative Column: Flush the system with an appropriate solvent (e.g., Isopropanol) before installing the preparative column.
-
Equilibrate System: Equilibrate the preparative column with the starting mobile phase conditions (70% A / 30% B) at the scaled-up flow rate (e.g., 20 mL/min). This may take 10-15 column volumes.
-
Perform Loading Study (Optional but Recommended): Inject increasing amounts of the sample (e.g., 200 µL, 500 µL, 1000 µL) to determine the maximum loading capacity before resolution is compromised (i.e., peaks begin to merge).
-
Inject Sample: Inject the optimal volume of the filtered crude sample solution.
-
Run Purification: Start the preparative gradient run.
-
Fraction Collection: Monitor the UV signal closely. Begin collecting fractions just before the main product peak begins to elute and stop collecting just after it returns to baseline. Use narrow collection windows to maximize purity.
Step 3: Post-Purification Analysis and Work-Up
-
Purity Analysis: Re-inject a small aliquot from the collected "pure" fractions onto the analytical HPLC system to confirm purity (>98% is a common target).
-
Solvent Removal: Combine the pure fractions and remove the solvent (Acetonitrile and Water) using a rotary evaporator. Gentle heating may be required.
-
Final Product: The final product will be a solid white powder. Dry the compound under high vacuum to remove residual solvents.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, etc.).
Overall Purification Workflow Diagram
Caption: The complete workflow from crude to pure product.
References
- SIELC Technologies. (2018). 3-(Trifluoromethyl)benzoic acid.
-
Al-Shabib, N. A., et al. (2022). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]
-
Wongk-Aree, C., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Journal of Science and Technology. [Link]
- Larrow, J. F., et al. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
- CN105384620A. (2016). 3-chloro methyl benzoic acid synthetic method.
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Wang, T. (2019). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. University of Southampton. [Link]
-
Dwight R. Stoll. (2023). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. [Link]
-
Al-Absi, R., et al. (2014). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. University of Science and Technology Journals. [Link]
-
National and Kapodistrian University of Athens. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2005). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (2023). (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 3-(Trifluoromethyl)benzoic acid | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.ust.edu [journals.ust.edu]
- 11. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: 3-Chloro-5-(trifluoromethoxy)benzoic Acid as a Strategic Building Block in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. The efficacy and pharmacological profile of these inhibitors are profoundly influenced by the molecular scaffolds from which they are constructed. Halogenated and, more specifically, fluorinated aromatic compounds have emerged as indispensable building blocks.[1] The unique properties of fluorine and trifluoromethoxy (-OCF₃) groups—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—are leveraged by medicinal chemists to enhance a molecule's binding affinity, cell permeability, and overall drug-like properties.[2]
3-Chloro-5-(trifluoromethoxy)benzoic acid is a prime example of such a strategic building block. Its substituted phenyl ring offers a rigid scaffold, while the chloro and trifluoromethoxy groups provide distinct electronic and steric properties that can be exploited for selective interaction with the kinase ATP-binding pocket. The carboxylic acid moiety serves as a versatile chemical handle, primarily for the formation of amide bonds, which are a ubiquitous feature in kinase inhibitors, often participating in critical hydrogen bonding interactions with the kinase hinge region.
This guide provides a detailed examination of the use of 3-Chloro-5-(trifluoromethoxy)benzoic acid in the synthesis of kinase inhibitor precursors, focusing on a robust protocol for amide bond formation and its subsequent elaboration via palladium-catalyzed cross-coupling reactions.
Target Pathway: The RAS-RAF-MEK-ERK Signaling Cascade
A significant number of kinase inhibitors are designed to target components of the RAS-RAF-MEK-ERK (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations in genes within this pathway, especially BRAF, lead to its constitutive activation and are a major driver in numerous cancers, including melanoma.[4][5] Inhibitors like Dabrafenib, which target mutant BRAF, have revolutionized the treatment of these malignancies.[4][6][7] The synthesis of such inhibitors often relies on the precise assembly of aromatic and heteroaromatic fragments, a process where building blocks like 3-Chloro-5-(trifluoromethoxy)benzoic acid are invaluable.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol details the formation of an amide bond between 3-Chloro-5-(trifluoromethoxy)benzoic acid and a representative primary amine using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) coupling system.
Rationale (Expertise & Experience):
-
EDC (EDC·HCl): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Its major advantage is that the resulting urea byproduct is also water-soluble, simplifying purification via an aqueous workup. * HOBt: Added as a crucial activating agent. It reacts with the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less prone to racemization (if chiral centers are present) and side reactions (like N-acylurea formation) than the O-acylisourea itself, leading to higher yields and purer products. [8]* DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the reaction proceeds under optimal, non-acidic conditions. Its steric hindrance prevents it from competing with the primary amine in the coupling reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. |
| 3-Chloro-5-(trifluoromethoxy)benzoic acid | 254.58 | 1.0 |
| Primary Amine (e.g., Aniline) | 93.13 | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| DIPEA | 129.24 | 2.5 |
| Dichloromethane (DCM), Anhydrous | - | - |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-5-(trifluoromethoxy)benzoic acid (1.0 equiv.), the desired primary amine (1.1 equiv.), and HOBt (1.2 equiv.).
-
Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is critical for controlling the initial activation step.
-
Base and Coupling Agent Addition: Sequentially add DIPEA (2.5 equiv.) followed by the solid EDC·HCl (1.2 equiv.) to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the newly synthesized amide intermediate (which contains an aryl chloride) with an arylboronic acid.
Rationale (Expertise & Experience):
-
Aryl Chloride Activation: Aryl chlorides are typically less reactive than the corresponding bromides or iodides in Suzuki couplings. Therefore, a highly active catalyst system is required.
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized phosphine ligand like SPhos or XPhos is often employed. These bulky, electron-rich ligands facilitate the oxidative addition of the palladium into the C-Cl bond, which is the rate-limiting step of the catalytic cycle. [9]* Base: A moderately strong base like K₂CO₃ or K₃PO₄ is used to facilitate the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. [9][10]* Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. |
| Amide Intermediate from Protocol 1 | - | 1.0 |
| Arylboronic Acid | - | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.02-0.05 |
| SPhos (or similar ligand) | 410.53 | 0.04-0.10 |
| K₂CO₃ | 138.21 | 3.0 |
| 1,4-Dioxane | - | - |
| Water | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the amide intermediate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (e.g., 0.02 equiv.) and SPhos (e.g., 0.04 equiv.). Add this catalyst/ligand mixture to the Schlenk flask.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Cool the reaction to room temperature and dilute with Ethyl Acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography to obtain the final kinase inhibitor scaffold.
References
- MacariusHealth. (n.d.). Dabrafenib - Uses, Side Effects, Warnings & FAQs.
- MedKoo Biosciences. (n.d.). Dabrafenib Synthetic Routes.
- Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.
- Scholar Commons. (2021). Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- ChemicalBook. (n.d.). Dabrafenib synthesis.
- AACR Journals. (n.d.). BRAF Fusion as a Novel Mechanism of Acquired Resistance to Vemurafenib in BRAFV600E Mutant Melanoma.
- National Institutes of Health. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
- ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid.
- Der Pharma Chemica. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation.
- Frontiers. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio.
- National Institutes of Health. (n.d.). Dabrafenib and its use in the treatment of metastatic melanoma.
- ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028.
- ACS Publications. (2019). Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation.
- ResearchGate. (n.d.). Mechanism of action of dabrafenib and trametinib: binding of BRAF and....
- National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies.
- ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- ACS Omega. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
- Patsnap Synapse. (2024). What is the mechanism of Dabrafenib Mesylate?.
- ACS Publications. (n.d.). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- National Institutes of Health. (2018). Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience.
- PubMed. (2019). A Triazolotriazine-Based Dual GSK-3β/CK-1δ Ligand as a Potential Neuroprotective Agent Presenting Two Different Mechanisms of Enzymatic Inhibition.
- PubMed. (n.d.). Synthesis and biological evaluation of a series of flavones designed as inhibitors of protein tyrosine kinases.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
- Fluorochem. (n.d.). High-Purity Chemical Building Blocks for Drug Discovery & Synthesis.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- National Institutes of Health. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Overcoming poor solubility of 3-Chloro-5-(trifluoromethoxy)benzoic acid in organic solvents
Technical Support Center: 3-Chloro-5-(trifluoromethoxy)benzoic acid
Guide: Overcoming Poor Solubility in Organic Solvents
Introduction: Understanding the Solubility Challenge
3-Chloro-5-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. Its molecular structure presents a classic solubility challenge for researchers. The molecule combines a polar, hydrophilic carboxylic acid group (-COOH) with a bulky, non-polar (lipophilic) benzene ring substituted with a chloro and a highly hydrophobic trifluoromethoxy group. This dual nature means it often exhibits poor solubility in a wide range of common organic solvents, frustrating efforts in synthesis, purification, formulation, and screening assays.
This guide provides a systematic, experience-driven approach to overcoming these challenges. We will move from simple, direct questions to in-depth troubleshooting workflows and detailed protocols, explaining the scientific rationale behind each step to empower you to find the optimal conditions for your specific application.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my 3-Chloro-5-(trifluoromethoxy)benzoic acid not dissolving in a common solvent like ethyl acetate or dichloromethane?
A: The issue stems from a mismatch in polarity and intermolecular forces. The crystalline solid form of the acid is stabilized by strong hydrogen bonds between the carboxylic acid groups, forming dimers. Solvents must provide enough energy and favorable interactions to break down this crystal lattice. While the substituted ring has some affinity for moderately polar solvents like ethyl acetate, the overall combination of strong crystal packing and the highly lipophilic trifluoromethoxy group can limit solubility.
Q2: What is the very first thing I should try to improve solubility?
A: Before employing more complex methods, systematically screen a panel of solvents with varying polarities. The principle of "like dissolves like" is the best starting point. Include polar aprotic solvents like DMSO and DMF, which are often excellent solvents for carboxylic acids[1], alongside polar protic solvents like ethanol and methanol, and less polar options like THF or acetone. Often, a simple solvent change is the most effective solution.
Q3: Can I just heat the mixture to get it to dissolve? Will it stay in solution?
A: Increasing the temperature is a valid and powerful technique. Heating provides the thermal energy needed to overcome the crystal lattice energy, increasing the solubility of most solids. However, be aware of two potential issues:
-
Compound Stability: Ensure the compound is stable at the elevated temperature and will not decompose over the required timeframe.
-
Supersaturation: Upon cooling, the solution will likely become supersaturated, and the compound may precipitate out, sometimes rapidly. If your workflow requires the compound to remain in solution at room temperature, heating may only be a temporary fix.
Q4: How does adding a base help with solubility in an organic solvent?
A: The carboxylic acid group is acidic. Adding a suitable base (e.g., a non-nucleophilic organic base like triethylamine or DBU) can deprotonate the -COOH group to form a -COO⁻ carboxylate salt. This introduces an ionic character to the molecule. The resulting ion pair can have drastically different (and often higher) solubility in polar organic solvents compared to the neutral, hydrogen-bonded acid. This is an extension of the principle used to dissolve carboxylic acids in aqueous bases.[2]
Q5: What are co-solvents and how do they work?
A: Co-solvency is the technique of using a mixture of two or more miscible solvents to dissolve a solute.[3] A small amount of a powerful solvent (in which the compound is highly soluble, e.g., DMSO) is added to a bulk solvent (in which it is poorly soluble). The co-solvent modifies the overall polarity and hydrogen-bonding characteristics of the solvent system, disrupting the solute-solute interactions more effectively and creating a more favorable environment for solvation.[4][5]
Section 2: Systematic Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: A decision-tree workflow for systematically addressing solubility issues.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for key troubleshooting techniques. Always perform these experiments on a small scale before committing larger quantities of material.
Protocol 1: Standard Solvent Screening at Ambient Temperature
Principle: To identify the most promising solvent or solvent class for your compound by testing solubility across a range of polarities.
Methodology:
-
Accurately weigh 1-2 mg of 3-Chloro-5-(trifluoromethoxy)benzoic acid into several small, labeled glass vials.
-
To each vial, add a different test solvent (see Table 2 for suggestions) in a stepwise manner using a calibrated micropipette. Start with 100 µL.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds. Allow any undissolved material to settle.
-
Visually inspect for complete dissolution.
-
If the solid has not dissolved, add another 100 µL of solvent and repeat step 3.
-
Continue this process until the solid dissolves or a maximum solvent volume (e.g., 1 mL) is reached.
-
Calculate the approximate solubility in mg/mL for each solvent where dissolution was achieved.
Protocol 2: Determining a Temperature-Solubility Profile
Principle: To quantify the effect of temperature on solubility and identify if heating is a viable strategy.
Methodology:
-
Prepare a saturated or near-saturated slurry of the compound in the desired solvent at room temperature (based on results from Protocol 1).
-
Place the vial in a controllable heating block or water bath equipped with a magnetic stirrer.
-
Increase the temperature in 10 °C increments. At each step, allow the system to equilibrate for 5-10 minutes.
-
Observe the temperature at which all solid material dissolves completely. This is the saturation temperature for that concentration.
-
Self-Validation: Slowly cool the solution back to room temperature while observing. Note the temperature at which precipitation begins. This will inform you about the potential for supersaturation in your system.
Protocol 3: Developing a Co-Solvent System
Principle: To enhance solubility in a poorly-performing bulk solvent by adding a small percentage of a high-potency "co-solvent."[6]
Methodology:
-
Select a bulk solvent of interest (e.g., ethanol) and a potent co-solvent (e.g., DMSO).
-
Weigh a known amount of your compound into a vial (e.g., 5 mg).
-
Prepare several stock co-solvent mixtures (e.g., 5% DMSO in ethanol, 10% DMSO in ethanol, 20% DMSO in ethanol by volume).
-
Using the method from Protocol 1, determine the solubility of your compound in each of the co-solvent mixtures.
-
Plot the solubility (mg/mL) against the percentage of co-solvent to identify the optimal ratio for your needs, balancing solubility enhancement with the concentration of the co-solvent.
Protocol 4: pH-Mediated Solubility Enhancement
Principle: To increase solubility by deprotonating the carboxylic acid with a non-nucleophilic organic base, forming a more soluble ion pair.
Methodology:
-
Suspend a known amount of your compound in the desired organic solvent (e.g., THF or Dichloromethane).
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise while stirring.
-
Start with 1.1 molar equivalents of the base relative to your compound.
-
Observe for dissolution. If solubility is not achieved, a slight excess of base (e.g., up to 2 equivalents) can be tested.
-
Trustworthiness Check: Be aware that the presence of a base may affect downstream chemical reactions or biological assays. Always run a control experiment with the base alone to check for interference.
Section 4: Data Summary & Reference Tables
Table 1: Physicochemical Properties of 3-Chloro-5-(trifluoromethoxy)benzoic acid
| Property | Value | Source |
| CAS Number | 158580-93-9 | [7] |
| Molecular Formula | C8H4ClF3O3 | [7][8] |
| Molecular Weight | 240.56 g/mol | [7] |
| Predicted XlogP | 3.3 | [8] |
| Structure | Aromatic Carboxylic Acid | - |
Note: Experimental solubility data is sparse; therefore, laboratory determination is required.
Table 2: Recommended Organic Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale for Use |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Excellent H-bond acceptors, effective at solvating the carboxylic acid group. DMSO and DMF are often the most powerful solvents for this class of compound.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Can act as both H-bond donors and acceptors. May have moderate success. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can solvate the aromatic ring. THF is a very common reaction solvent. |
| Esters | Ethyl Acetate | Medium polarity, a good starting point for general screening. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally lower polarity, but can be effective for dissolving the lipophilic portions of the molecule. |
| Aromatic | Toluene | Non-polar, unlikely to be effective alone but useful for understanding the compound's hydrophobic character. |
Section 5: Understanding the Science
A deeper understanding of the underlying mechanisms can guide your troubleshooting efforts.
Micellar Solubilization
For particularly challenging cases, especially when preparing formulations for aqueous dilution, surfactants can be employed. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[9] The interior of the micelle is hydrophobic, creating a perfect microenvironment to encapsulate a non-polar molecule like 3-Chloro-5-(trifluoromethoxy)benzoic acid, while the hydrophilic exterior allows the entire micelle to remain dispersed in a polar bulk phase.[10][11]
Sources
- 1. scribd.com [scribd.com]
- 2. reddit.com [reddit.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-CHLORO-5-(TRIFLUOROMETHOXY)BENZOIC ACID - Anichem [anichemllc.com]
- 8. PubChemLite - 3-chloro-5-(trifluoromethoxy)benzoic acid (C8H4ClF3O3) [pubchemlite.lcsb.uni.lu]
- 9. pharmatutor.org [pharmatutor.org]
- 10. jocpr.com [jocpr.com]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
Technical Support Center: Troubleshooting Side Products in the Suzuki Coupling of 3-Chloro-5-(trifluoromethoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Chloro-5-(trifluoromethoxy)benzoic acid. This particular substrate, while valuable, presents a unique set of challenges due to the electronically deactivated nature of the aryl chloride and the presence of the carboxylic acid moiety. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot side reactions, optimize your yields, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the specific challenges and expected outcomes for this reaction.
Q1: Why is the Suzuki coupling of 3-Chloro-5-(trifluoromethoxy)benzoic acid particularly challenging?
A1: The primary challenge stems from the electrophile, an aryl chloride. The Carbon-Chlorine bond is significantly stronger and less reactive towards oxidative addition with the palladium catalyst compared to C-Br or C-I bonds.[1][2][3] This sluggish reactivity often necessitates more forcing conditions (higher temperatures, longer reaction times) or highly active catalyst systems, which can in turn promote undesired side reactions.[4] Additionally, the electron-withdrawing trifluoromethoxy and carboxylic acid groups, while activating the ring for oxidative addition, also make the system susceptible to specific side pathways.
Q2: What are the most common side products I should expect to see, and how can I identify them by mass spectrometry?
A2: You should primarily monitor for three key side products. Identification is typically straightforward using LC-MS by looking for the corresponding molecular ion peaks ([M-H]⁻ or [M+H]⁺).
| Side Product Name | Structure | Common Cause | Expected Mass Change |
| Dehalogenation Product | 3-(trifluoromethoxy)benzoic acid | Replacement of -Cl with -H | Loss of 34.5 Da (Cl) and gain of 1 Da (H) |
| Boronic Acid Homocoupling | Biaryl from your boronic acid | Dimerization of the boronic acid | Mass will be (2 x R) of R-B(OH)₂ |
| Protodeboronation Product | Arene from your boronic acid | Replacement of -B(OH)₂ with -H | Loss of the boronic acid group |
Q3: Does the carboxylic acid group interfere with the reaction?
A3: Yes, potentially. The acidic proton can react with the base, requiring stoichiometric adjustments. More importantly, the resulting carboxylate anion could chelate with the palladium center, potentially slowing down the catalytic cycle. However, in most well-designed protocols using appropriate bases like K₃PO₄ or Cs₂CO₃, this is manageable.
Part 2: Troubleshooting Guide: Common Problems and Solutions
This section provides a detailed breakdown of specific issues you may encounter during your experiments, explaining the root cause and offering actionable solutions.
Issue 1: My reaction is stalled. I see mostly unreacted 3-Chloro-5-(trifluoromethoxy)benzoic acid and some dehalogenation.
-
Probable Cause: Inefficient Oxidative Addition. This is the most common failure mode for aryl chlorides. The palladium(0) catalyst is not inserting into the C-Cl bond efficiently, leading to slow or no reaction. Catalyst decomposition or competing side reactions like dehalogenation then become dominant pathways.[1][5]
-
Solutions & Scientific Rationale:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this substrate. You must use a more advanced catalytic system designed for C-Cl bond activation.
-
Recommendation: Employ a combination of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich phosphine ligand.[4][6] Ligands from the Buchwald biarylphosphine class (e.g., SPhos, XPhos, RuPhos) are industry standards because their steric bulk promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, while their electron-donating nature accelerates the oxidative addition step.[4]
-
-
Increase Temperature: If your catalyst system is appropriate, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can often provide the necessary activation energy for oxidative addition. Monitor for increased byproduct formation.
-
Choice of Base: While the base's primary role is to activate the boronic acid, a stronger, non-nucleophilic base can also influence the catalyst's state.[7][8] Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective without introducing nucleophilic species that could lead to side reactions.[5]
-
Issue 2: My desired product is forming, but I have a significant amount of the homocoupled dimer of my boronic acid.
-
Probable Cause: Oxygen in the Reaction or Presence of Pd(II). Homocoupling of boronic acids is often mediated by Pd(II) species and is known to be exacerbated by the presence of molecular oxygen.[1][9] If you are using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to Pd(0) can be inefficient or incomplete, leaving reactive Pd(II) to catalyze this side reaction.[1]
-
Solutions & Scientific Rationale:
-
Rigorous Degassing: This is non-negotiable. Before heating, you must thoroughly remove dissolved oxygen from your reaction mixture. The most effective method is subsurface sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[6][9] Freeze-pump-thaw cycles are also effective, though more time-consuming.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can minimize the amount of initial Pd(II), thereby suppressing the homocoupling pathway.[6]
-
Control Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). A large excess provides more substrate for the undesired homocoupling reaction.
-
Issue 3: I'm losing my boronic acid reagent, but not to homocoupling. My yield is low, and I see the corresponding arene byproduct.
-
Probable Cause: Protodeboronation. This is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond, and it is a very common side reaction that consumes your nucleophile.[10][11] It is accelerated by high temperatures, extended reaction times, and the presence of water, and can be catalyzed by both base and certain palladium complexes.[11][12]
-
Solutions & Scientific Rationale:
-
Use a More Stable Boronic Acid Derivative: Boronic acids are in equilibrium with their boroxine trimers, but can still be unstable. Converting your boronic acid to a potassium trifluoroborate salt (R-BF₃K) or a pinacol ester (Bpin) provides a significant stability enhancement.[10][13] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration low and minimizing decomposition.[10]
-
Minimize Water Content: While many Suzuki protocols use aqueous bases, for a sensitive substrate, minimizing water can suppress protodeboronation. Use anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF) and a finely ground, anhydrous base like K₃PO₄.
-
Avoid Bulky Ligands if Protodeboronation is Severe: Paradoxically, some bulky phosphine ligands that are excellent for oxidative addition have also been shown to promote palladium-catalyzed protodeboronation.[12][14] If this side reaction is dominant even after other optimizations, screening a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, may be beneficial.
-
Issue 4: The reaction mixture turns black and the reaction stops.
-
Probable Cause: Catalyst Decomposition (Palladium Black). The formation of a black precipitate is a visual indicator that your homogeneous palladium catalyst has agglomerated into inactive, heterogeneous palladium(0), known as "palladium black."[5][15] This removes the catalyst from the solution-phase catalytic cycle, effectively killing the reaction.
-
Solutions & Scientific Rationale:
-
Ensure Ligand Stability and Concentration: The ligand's job is to stabilize the palladium nanoparticles and prevent this aggregation.[6] Ensure you are using a sufficient ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands). Also, ensure your ligand is not decomposing under the reaction conditions.
-
Improve Degassing: As mentioned for homocoupling, oxygen can lead to catalyst decomposition.[9] A properly deoxygenated environment is crucial for catalyst longevity.
-
Solvent Purity: Impurities in the solvent can sometimes contribute to catalyst decomposition. Use high-purity, anhydrous solvents.
-
Part 3: Visualizing Reaction & Side-Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the primary off-cycle pathways that lead to the formation of common byproducts. Understanding these relationships is key to effective troubleshooting.
Caption: The Suzuki cycle and key off-cycle side reactions.
Part 4: Optimized Protocol & Data
This section provides a robust starting protocol for the coupling of 3-Chloro-5-(trifluoromethoxy)benzoic acid, designed to minimize the side reactions discussed above.
Experimental Protocol: Optimized Suzuki Coupling
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-5-(trifluoromethoxy)benzoic acid (1.0 eq), the arylboronic acid or pinacol ester (1.2 eq), and finely ground anhydrous K₃PO₄ (3.0 eq).
-
In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd) and the biarylphosphine ligand (e.g., SPhos, 4.5 mol %).
-
-
Inert Atmosphere & Solvent Addition:
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the catalyst/ligand mixture to the flask under a positive pressure of inert gas.
-
Via cannula or syringe, add anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF, concentration ~0.1 M). Note: The solvent must be sparged with argon for at least 30 minutes prior to use.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir vigorously for 4-16 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction by taking aliquots (under inert atmosphere) and analyzing by LC-MS to check for consumption of starting material and formation of product versus byproducts.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude material via flash column chromatography on silica gel.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
DeLaova, D. L., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(2), 247-250. [Link]
-
ChemRxiv. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
Ang, J. L. E., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 145(3), 1666-1676. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15562-15572. [Link]
-
National Center for Biotechnology Information. (2022). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 4(17), 2973-2976. [Link]
-
ResearchGate. (2018). Decomposition Pathways of Homogeneous Catalysts. [Link]
-
National Center for Biotechnology Information. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Liotta, C. L., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 36(4), 1045-1053. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
-
ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... [Link]
-
National Center for Biotechnology Information. (2020). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.hzpt.com [blog.hzpt.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: LC-MS Impurity Analysis of 3-Chloro-5-(trifluoromethoxy)benzoic acid
Welcome to the Technical Support Center for the analysis of 3-Chloro-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Adherence to strict impurity control is paramount for ensuring the safety and efficacy of pharmaceutical products, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides practical, in-depth solutions to common challenges in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS analysis. Each solution is grounded in the fundamental principles of chromatography and mass spectrometry.
Chromatography Issues
Question 1: I'm observing significant peak tailing for my main compound, 3-Chloro-5-(trifluoromethoxy)benzoic acid. What is the cause and how can I fix it?
Answer:
Peak tailing for an acidic analyte like 3-Chloro-5-(trifluoromethoxy)benzoic acid is a common and frustrating issue. The primary cause is often secondary interactions between the acidic carboxyl group of your analyte and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.[3][4] This interaction is separate from the intended reversed-phase retention mechanism and leads to a portion of the analyte being retained longer, resulting in a tailed peak.
Here’s a systematic approach to resolve this:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups. Since your analyte is an acid, you are likely already using an acidic mobile phase. Ensure the pH is at least 1.5-2 units below the pKa of your analyte. For a benzoic acid derivative, a pH of 2.5-3.0 is a good starting point. This keeps the analyte in its neutral, protonated form, which is ideal for reversed-phase chromatography.[5]
-
Introduce a Buffer: Adding a buffer to your mobile phase is a highly effective strategy.[3] For an acidic mobile phase compatible with MS, a volatile buffer like 5-10 mM ammonium formate or ammonium acetate is ideal. The ammonium ions (NH₄⁺) in the buffer will interact with and "shield" the negatively charged silanol sites, preventing your analyte from engaging in these secondary interactions.[3][6]
-
Causality: By blocking the active silanol sites, you ensure that retention is governed almost exclusively by the hydrophobic interactions with the C18 (or other) stationary phase, leading to more symmetrical, Gaussian peaks. Remember to buffer both the aqueous (A) and organic (B) mobile phases to maintain consistent ionic strength throughout a gradient run.[3]
-
-
Check for Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][7] To test for this, prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, you are overloading the column. Reduce your sample concentration or injection volume accordingly.[5]
-
Evaluate Column Health: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.[5] First, try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or, if the manufacturer allows, reverse-flushing it to waste to remove contaminants from the inlet frit.[5]
Question 2: I am seeing "ghost peaks" in my chromatogram, especially during blank runs. Where are they coming from?
Answer:
Ghost peaks are spurious peaks that appear in your chromatogram, often when you are not expecting them, such as in a blank injection. They are typically the result of contamination or carryover from previous injections.[7]
Here is a logical workflow to diagnose and eliminate them:
-
Sample Carryover: The most common cause is analyte from a previous, more concentrated sample adsorbing onto surfaces in the injection port, needle, or valve and then eluting in a subsequent run.
-
Solution: Optimize your autosampler's needle wash routine. Use a wash solvent that is stronger than your mobile phase (e.g., if running a water/acetonitrile gradient, a wash solution containing isopropanol or methanol might be more effective). Increase the duration or volume of the needle wash.
-
-
Contaminated Mobile Phase or Solvents: Impurities in your water, organic solvent, or additives (like formic acid) can accumulate on the column and elute as distinct peaks during a gradient.
-
Solution: Always use fresh, high-purity LC-MS grade solvents and additives. Filter aqueous mobile phases and keep all solvent bottles capped to prevent contamination and evaporation.[7]
-
-
Column Bleed: While less common with modern, well-bonded columns, stationary phase material can sometimes "bleed" off the column, especially at high temperatures or extreme pH, causing a rising baseline or discrete peaks.
-
Solution: Ensure you are operating within the column's recommended pH and temperature range. If the column is old, it may need to be replaced.
-
Mass Spectrometry Issues
Question 3: I have very low or no signal for my main compound in the mass spectrometer. The UV chromatogram looks fine. What should I check?
Answer:
This is a classic LC-MS problem that points directly to an issue with ionization or ion transmission. Since you have a UV signal, you know the compound is eluting from the column.
Here is a troubleshooting hierarchy:
-
Ionization Mode: 3-Chloro-5-(trifluoromethoxy)benzoic acid is an acidic molecule. It will readily lose a proton (H⁺) to form a negative ion.
-
Action: Ensure you are operating in Negative Ion Mode (ESI-) . You are looking for the deprotonated molecule, [M-H]⁻. While adducts can form in positive mode (e.g., [M+Na]⁺), the sensitivity will almost certainly be far superior in negative mode.
-
-
MS Source Parameters: The efficiency of electrospray ionization is highly dependent on the source settings.
-
Action: Infuse a standard solution of your compound directly into the mass spectrometer (bypassing the LC) to optimize key parameters. These include:
-
Capillary Voltage: This is critical for forming the Taylor cone and generating ions.
-
Gas Flows (Nebulizer and Drying Gas): These are essential for desolvation. Insufficient gas flow will result in poor desolvation and low signal; excessive flow can neutralize ions.
-
Drying Gas Temperature: Proper temperature is needed to evaporate the solvent droplets. Too low a temperature results in poor sensitivity, while too high a temperature can cause thermal degradation of the analyte.
-
-
-
Mobile Phase Composition: The mobile phase directly impacts ionization efficiency.
-
Action:
-
Avoid Non-Volatile Buffers: Never use non-volatile buffers like phosphate (e.g., PBS) for LC-MS. They will crystallize in the source, suppressing the signal and contaminating the instrument. Stick to volatile additives like formic acid, acetic acid, or ammonium formate/acetate.
-
Check for Suppressing Agents: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is a notorious signal suppressor in ESI-MS, especially in negative mode. If you are using TFA, try replacing it with 0.1% formic acid.
-
-
-
Instrument Cleanliness and Calibration: A dirty ion source or an out-of-calibration instrument will have poor sensitivity.
-
Action: Check the instrument logs for the last time the source was cleaned and the instrument was calibrated. If it has been a while, perform routine maintenance and calibration as per the manufacturer's protocol.
-
Section 2: Frequently Asked Questions (FAQs)
Question 4: What are the likely process-related impurities for 3-Chloro-5-(trifluoromethoxy)benzoic acid?
Answer:
Process-related impurities are substances that arise from the manufacturing process, including starting materials, by-products, intermediates, and reagents.[8][9] Without knowing the exact synthetic route, we can predict likely impurities based on common chemical transformations used for this class of compounds.
-
Isomeric Impurities: Positional isomers are common and often difficult to separate chromatographically.[10] Depending on the synthesis, you might see isomers where the chlorine or trifluoromethoxy group is in a different position on the benzoic acid ring (e.g., 2-Chloro-5-(trifluoromethoxy)benzoic acid).
-
Incomplete Reaction Products: If the synthesis involves hydrolysis of a precursor like 3-Chloro-5-(trifluoromethoxy)benzoyl chloride or a trichloromethyl intermediate, these starting materials could be present as impurities.[11]
-
Starting Material Carryover: The raw materials used to construct the molecule may be present. For example, if the synthesis starts from 3-hydroxybenzoic acid, you might find residual amounts of it or its chlorinated/trifluoromethoxylated intermediates.
-
Over-reaction By-products: It's possible to have di-chlorinated species or other by-products if the reaction conditions are not perfectly controlled.
Question 5: What are the expected degradation products I should look for in a forced degradation study?
Answer:
Forced degradation studies are critical for developing stability-indicating methods.[12] For 3-Chloro-5-(trifluoromethoxy)benzoic acid, you should investigate the following conditions, which may produce specific degradation products:
-
Acid/Base Hydrolysis: The trifluoromethoxy group (-OCF₃) can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 3-Chloro-5-hydroxybenzoic acid. The ether linkage is the most probable point of cleavage.[13]
-
Oxidative Degradation: Strong oxidizing agents (e.g., hydrogen peroxide) can lead to hydroxylation of the aromatic ring or other oxidative degradation pathways.[14]
-
Photolytic Degradation: Exposure to UV light can sometimes cause dehalogenation, potentially forming 3-(trifluoromethoxy)benzoic acid.[15]
-
Thermal Degradation: High temperatures might induce decarboxylation, leading to the formation of 1-Chloro-3-(trifluoromethoxy)benzene.
Identifying these products involves comparing the LC-MS data of stressed samples to a control and looking for new peaks. The mass-to-charge ratio (m/z) of these new peaks provides the molecular weight of the potential degradant, and MS/MS fragmentation can be used to elucidate its structure.[16]
Question 6: What would be a good starting point for an LC-MS method for this compound?
Answer:
A good starting point is crucial for efficient method development. Here is a robust set of initial parameters for analyzing 3-Chloro-5-(trifluoromethoxy)benzoic acid and its impurities.
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, 2.1 or 3.0 mm ID, 100 mm length, <3 µm particle size | C18 is a versatile, non-polar stationary phase suitable for retaining the analyte. Smaller particle sizes provide higher efficiency and better resolution.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Provides protons for positive mode and is a clean, volatile modifier for good chromatography and MS sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Acetonitrile is often preferred for its lower viscosity and favorable MS response compared to methanol. |
| Gradient | 10% to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 min | A broad gradient is essential for impurity profiling to ensure that both more polar and less polar impurities are eluted and detected. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1/3.0 mm ID columns) | Appropriate flow rate for the given column dimensions to ensure good chromatographic performance. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and can alter selectivity. |
| Injection Vol. | 1 - 5 µL | Start with a low volume to avoid column overload.[5] |
| Ionization Mode | ESI Negative (ESI-) | The carboxylic acid group will readily deprotonate, making negative mode the most sensitive choice.[18] |
| Scan Range | m/z 100 - 500 | This range will cover the parent compound (MW ≈ 240.5 g/mol ) and most likely impurities and degradants. |
| MS/MS | Data-Dependent Acquisition (DDA) or TopN | To automatically acquire fragmentation spectra for any peaks that rise above a set intensity threshold, which is crucial for impurity identification.[16][19] |
Question 7: How do I interpret the MS/MS fragmentation pattern to identify an unknown impurity?
Answer:
Interpreting MS/MS spectra is like solving a puzzle. For a molecule like 3-Chloro-5-(trifluoromethoxy)benzoic acid (MW ≈ 240.5), the deprotonated molecule [M-H]⁻ will have an m/z of ~239. When this ion is fragmented (CID), you will see characteristic neutral losses.[16][20]
-
Expected Fragments:
-
Loss of CO₂ (44 Da): A very common fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide, which would result in a fragment ion at m/z 195.
-
Loss of CF₃O• (85 Da) or related fragments: The trifluoromethoxy group can fragment, though this may be less common than the loss of CO₂.
-
Loss of Cl• (35 Da): Loss of the chlorine radical is also possible.
-
-
The Process:
-
Determine the Molecular Weight: Get an accurate mass of the unknown impurity peak from the full scan MS data.
-
Acquire MS/MS Spectrum: Fragment the parent ion of the impurity.
-
Identify Neutral Losses: Compare the m/z of the fragment ions to the parent ion. Common losses like H₂O (18 Da), CO (28 Da), and CO₂ (44 Da) are strong clues.[21]
-
Propose a Structure: Based on the molecular weight and the fragmentation pattern, propose a structure that is chemically plausible (e.g., an isomer, a starting material, a degradation product). For example, if you see an impurity with a molecular weight 16 Da higher than the parent and it loses CO₂, it is likely a hydroxylated version of the main compound.
-
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to stress the drug substance to generate potential degradation products, a key requirement of ICH guidelines.[1]
-
Sample Preparation: Prepare a stock solution of 3-Chloro-5-(trifluoromethoxy)benzoic acid at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~0.1 mg/mL.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours. Cool and dilute to ~0.1 mg/mL.
-
Photolytic Degradation: Place the stock solution in a photostability chamber and expose it to UV/Vis light according to ICH Q1B guidelines. Dilute to ~0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed LC-MS method.
Section 4: References
-
Alfa Chemical Co., Ltd. (n.d.). 3-chloro-5-(trifluoromethyl)benzoic acid cas:53985-49-2. Zhengzhou Alfa Chemical Co.,Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Retrieved from
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from
-
LCGC International. (2023, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
ResearchGate. (2023, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
IUCr Journals. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
CERES Research Repository. (2022, May 16). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. Retrieved from [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Retrieved from [Link]
-
ResearchGate. (2023, October 17). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Detection and Quantitation of Process Related Residual and Impurities. Retrieved from [Link]
-
CORE. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
PubMed. (2018, September 11). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Retrieved from [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Restek - Videoartikel [de.restek.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharma.gally.ch [pharma.gally.ch]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. longdom.org [longdom.org]
- 11. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. 3-(Trifluoromethoxy)benzoic acid 97 1014-81-9 [sigmaaldrich.com]
- 16. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. agilent.com [agilent.com]
- 18. vuir.vu.edu.au [vuir.vu.edu.au]
- 19. southampton.ac.uk [southampton.ac.uk]
- 20. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Stability and storage conditions for 3-Chloro-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support resource for 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS No. 433926-46-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable research compound. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during its handling and use in experimental workflows.
I. Understanding the Stability of 3-Chloro-5-(trifluoromethoxy)benzoic Acid
3-Chloro-5-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid that possesses a notable degree of chemical stability, primarily due to the strong carbon-fluorine bonds within the trifluoromethoxy group.[1][2] The electron-withdrawing nature of both the chlorine and trifluoromethoxy substituents also influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group.[2] However, like any chemical compound, its stability can be compromised under improper storage or handling conditions. This guide will help you mitigate these risks.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses potential issues you might observe with your sample of 3-Chloro-5-(trifluoromethoxy)benzoic acid and provides actionable solutions based on an understanding of its chemical properties.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing of the white solid) | - Exposure to light (potential for photochemical degradation).- Contamination from incompatible materials or repeated handling. | - Store the compound in an amber vial or a light-blocking container.[3]- Ensure spatulas and weighing instruments are clean and dry before use.- If discoloration is significant, consider re-purification or acquiring a new batch for sensitive applications. |
| Clumping or Caking of the Powder | - Absorption of atmospheric moisture due to improper sealing or storage in a humid environment. | - Store the compound in a desiccator, especially in humid climates.- Ensure the container is tightly sealed immediately after use.[4][5]- If clumping is observed, gently break up the clumps with a clean, dry spatula before weighing. |
| Inconsistent Experimental Results | - Partial degradation of the compound due to prolonged storage at room temperature or exposure to heat.- Contamination. | - Always store the compound in a cool, dry place as recommended.[5][6]- For long-term storage, consider refrigeration (2-8 °C).- Run a quality control check (e.g., melting point, NMR) on the material if degradation is suspected. |
| Poor Solubility in Non-polar Solvents | - This is an inherent property of the compound due to the polar carboxylic acid group. | - This is not a stability issue. The compound is expected to have limited solubility in non-polar organic solvents and water.[1]- Use polar aprotic solvents like DMSO, DMF, or THF for solubilization. |
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Chloro-5-(trifluoromethoxy)benzoic acid?
A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] For long-term storage, refrigeration at 2-8°C is recommended to minimize the potential for slow degradation over time.
Q2: Is this compound sensitive to light?
A2: While the Safety Data Sheets do not explicitly mention photosensitivity, aromatic compounds can be susceptible to photodegradation.[7] As a best practice, it is advisable to store 3-Chloro-5-(trifluoromethoxy)benzoic acid in an amber or opaque container to protect it from light.[3]
Q3: What materials should I avoid storing this compound with?
A3: You should store it away from strong oxidizing agents and strong bases.[8] Although specific incompatibility data for this compound is limited, as a general precaution for benzoic acids, contact with incompatible materials should be avoided to prevent vigorous reactions.[3][8]
Q4: What is the expected shelf life of 3-Chloro-5-(trifluoromethoxy)benzoic acid?
A4: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable for several years. However, for critical applications, it is good practice to re-analyze the purity of the compound if it has been stored for an extended period.
Q5: Are there any known hazardous decomposition products?
A5: Under normal use and storage conditions, no hazardous decomposition products are expected.[4] In the event of a fire, it may emit corrosive fumes, including hydrogen chloride, hydrogen fluoride, and carbon oxides.[3]
IV. Experimental Workflow and Decision-Making
To ensure the integrity of your experiments, it is crucial to follow a systematic approach to handling and storing 3-Chloro-5-(trifluoromethoxy)benzoic acid. The following diagram outlines a decision-making workflow for proper storage.
Caption: Decision tree for the proper storage of 3-Chloro-5-(trifluoromethoxy)benzoic acid.
V. References
-
Benzoic Acid – Uses and Safety | VelocityEHS. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [Link]
-
Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. [Link]
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. [Link]
-
Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing). [Link]
-
Direct Photolysis Rates and Transformation Pathways of the Lampricides TFM and Niclosamide in Simulated Sunlight | Environmental Science & Technology - ACS Publications. [Link]
Sources
- 1. CAS 53985-49-2: 3-Chloro-5-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. ehs.com [ehs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nj.gov [nj.gov]
Troubleshooting low yields in the synthesis of 3-Chloro-5-(trifluoromethoxy)benzoic acid derivatives
Executive Summary
The synthesis of 3-Chloro-5-(trifluoromethoxy)benzoic acid presents a classic "meta-meta" substitution challenge.[1][2][3] The presence of two electron-withdrawing groups (EWGs)—the chloro (-Cl) and trifluoromethoxy (-OCF
Low yields in this synthesis are rarely due to "bad luck"; they are usually attributable to three specific failure modes:
-
Regioselectivity Errors: Unintended lithiation at the C2 position during direct metalation.
-
Lithiated Species Instability: Decomposition of the aryl-lithium intermediate via
-elimination or benzyne pathways.[1][2][3] -
Catalytic Stalling: Inefficient oxidative addition in palladium-catalyzed carbonylation due to the electron-poor nature of the aryl halide.[1][2][3]
This guide provides diagnostic workflows to identify and resolve these issues.
Module 1: The Lithiation Route (Cryogenic Metal-Halogen Exchange)[1][2]
Context: This is the most common lab-scale route, typically involving the Lithium-Halogen exchange of 1-bromo-3-chloro-5-(trifluoromethoxy)benzene followed by CO
Diagnostic Q&A
Q1: I am using n-BuLi at -78°C, but my isolated yield is <30%. The NMR shows a mixture of starting material and de-halogenated product (3-chloro-5-trifluoromethoxybenzene).[1][2][3] What is happening?
Diagnosis: You are likely experiencing incomplete exchange followed by protonation during the quench, or moisture contamination.[3] However, a more subtle culprit is the "Halogen Dance" or equilibration.[3]
The Fix:
-
Switch Reagents: n-BuLi is often too nucleophilic and can cause alkylation side reactions.[1][2][3] Switch to
-PrMgCl·LiCl (Turbo Grignard) .[1][2][3] The Magnesium-Halogen exchange is slower but thermodynamically more controlled and tolerates functional groups better than Lithium species.[1][2][3] -
Temperature Protocol: If you must use n-BuLi, ensure the internal temperature never rises above -70°C during addition. The 3-chloro-5-trifluoromethoxyphenyllithium species is prone to equilibration to the thermodynamically more stable (but useless) C2-lithio species if warmed, or it can eliminate LiF/LiCl to form benzyne intermediates.[1][2][3]
-
Reverse Quench: Do not pour CO
(dry ice) into the reaction.[1][2][3] The local concentration of CO is inconsistent.[2][3] Instead, cannulate the lithiated species onto an excess of crushed, dried solid CO or bubble gaseous CO vigorously.[3]
Q2: I am trying to directly lithiate 1-chloro-3-(trifluoromethoxy)benzene to save a step. I get a product, but the melting point is wrong.
Diagnosis: You have synthesized 2-chloro-6-(trifluoromethoxy)benzoic acid (or the 2-acid isomer).[1][2][3]
-
Mechanism: Both -Cl and -OCF
are ortho-directing groups.[1][2][3] The position between them (C2) is the most acidic proton (kinetic acidity).[1][3] Direct deprotonation using LDA or LiTMP will almost exclusively target C2, not the desired C5 position.[3] -
Solution: You cannot use direct lithiation for this substitution pattern. You must use a blocking group or start with the bromo-precursor (1-bromo-3-chloro-5-(trifluoromethoxy)benzene) to force the metalation to the correct carbon via Li-Br exchange.[1][2]
Visual Workflow: Lithiation Troubleshooting
Figure 1: Decision tree for diagnosing yield loss in cryogenic lithiation/carboxylation.
Module 2: The Carbonylation Route (Pd-Catalysis)
Context: This route uses Palladium to insert CO into the Ar-Br bond.[1][2][3] It is preferred for scale-up (>100g) as it avoids cryogenic conditions.[1][2][3]
Diagnostic Q&A
Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1][2][3] I see Palladium black precipitating.
Diagnosis: Catalyst death due to the electron-deficient nature of the substrate.[1]
-
Reasoning: The oxidative addition of Pd(0) into the Ar-Br bond is facile for electron-poor arenes.[1][2] However, the resulting Ar-Pd(II)-Br complex is too stable and electron-poor, making the subsequent CO insertion step sluggish.[1][2][3] If the CO pressure is too low or the ligand is too weak, the complex decomposes (Pd black).[1][3]
-
The Fix:
-
Ligand Choice: Switch to bidentate ligands with a wide bite angle like Xantphos or dppf .[1][2][3] These stabilize the Pd center and enforce a geometry that favors reductive elimination.[2][3]
-
CO Pressure: Increase CO pressure. A balloon (1 atm) is often insufficient for deactivated aryl bromides.[1][2][3] Use a reactor at 5–10 bar (70–145 psi) .
-
Base: Use a weaker base like KOAc or Na
CO instead of Et N. Strong amine bases can sometimes coordinate to Pd and inhibit the cycle.[1][2][3]
-
Q4: I am getting the "homocoupling" product (biaryl) instead of the benzoic acid.
Diagnosis: This is a classic side reaction when CO concentration is low (starved conditions).[1][2][3]
-
Mechanism: Two Ar-Pd-X species undergo transmetallation and reductive elimination to form Ar-Ar before they can intercept CO.[1][2][3]
-
The Fix: Ensure the system is saturated with CO before heating.[1][3] Do not heat the mixture under N
and then introduce CO.[2][3]
Experimental Comparison: Ligand Performance
| Parameter | Standard Conditions | Optimized Conditions |
| Catalyst | Pd(PPh | Pd(OAc) |
| Solvent | DMF or Toluene | 1,4-Dioxane or DMSO |
| Base | Et | Na |
| Pressure | 1 atm (Balloon) | 5 bar (Autoclave) |
| Yield | 20-40% (Variable) | 85-92% (Reproducible) |
Module 3: Isolation & Workup Protocols
Q5: My crude NMR looks great, but after extraction, I have very little product.
Diagnosis: Incorrect pH adjustment during extraction.[1][2][3]
-
Science: The pKa of 3-chloro-5-(trifluoromethoxy)benzoic acid is estimated to be ~3.2 - 3.5 (lower than benzoic acid due to EWGs).[1][2][3]
-
The Trap: If you acidify the aqueous layer to pH 4 or 5 (using weak acid or insufficient HCl), a significant portion of the product remains as the carboxylate salt in the water.[1]
-
The Protocol:
References & Grounding
-
Lithiation of Halogenated Arenes: Schlosser, M. et al.[2][3] "The regioselective lithiation of fluorobenzenes and related compounds." Chimia, 2004 .[2][3]
-
Synthesis of Trifluoromethyl Benzoic Acids: "Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid." Google Patents, US6489507B1.[1][2][3][4] (Describes analogous CO2 trapping protocols).
-
Palladium Carbonylation Ligand Effects: "Palladium-catalyzed difluoroalkylative carbonylation of styrenes."[1][2][3][5] PMC, 2021 .[2][3] (Demonstrates Xantphos efficacy in carbonylation).
-
Organolithium Stability: "n-Butyllithium: Chemistry, Applications, and Safety." GuideChem. (Details thermal instability of n-BuLi).
Disclaimer
This guide is intended for qualified laboratory personnel. The synthesis involves hazardous reagents (n-BuLi, CO gas under pressure).[1][2][3] Always consult the SDS and perform a risk assessment before proceeding.
Sources
- 1. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 5. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst poisoning in cross-coupling reactions with 3-Chloro-5-(trifluoromethoxy)benzoic acid
This guide serves as a Tier-3 Technical Support resource for researchers encountering stalling, low yields, or catalyst deactivation when employing 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS: 53985-49-2) in palladium-catalyzed cross-coupling reactions.[1][2]
Topic: Cross-Coupling of 3-Chloro-5-(trifluoromethoxy)benzoic acid Ticket Priority: High (Intermediate Value > $500/g)[1][2]
Diagnostic Triage: Identify Your Failure Mode
Before altering conditions, determine how the reaction failed.[1] Visual cues and LCMS data are critical.[1][2]
Figure 1: Diagnostic decision tree for identifying the root cause of catalyst failure.
The Core Problem: The "Carboxylate Trap"
The presence of the free carboxylic acid (-COOH) is the primary source of catalyst poisoning, often misdiagnosed as "low reactivity" of the aryl chloride.
The Mechanism of Poisoning
In standard catalytic cycles, the base (e.g.,
-
Competitive Binding: The resulting carboxylate (
) is a competent ligand for Palladium.[1][2] -
The "Resting State" Trap: It displaces the labile ligands (phosphines) on the oxidative addition intermediate
, forming a stable species.[1] -
Transmetallation Block: This carboxylate-bound palladium species is too stable; it resists transmetallation with the boronic acid, effectively shutting down the cycle.[1]
Solution Protocol
-
Option A (Direct Coupling): You must prevent the carboxylate from bridging. Switch to anhydrous conditions using organic bases or specific inorganic bases that favor solubility.[1][2]
-
Recommended: Use 3.5 equiv. of Base (1 for the acid, 2.5 for the coupling).
-
Base Choice:
(anhydrous) in 1,4-Dioxane often outperforms carbonates by preventing the formation of bridging carboxylate dimers.[1]
-
-
Option B (Protection): If direct coupling fails, convert to the Methyl Ester or t-Butyl Ester .[1] This eliminates the poisoning mechanism entirely.[2]
The Kinetic Barrier: Aryl Chloride & -OCF3 Effects
The substrate contains an aryl chloride, which has a high bond dissociation energy compared to bromides/iodides.
Electronic Impact of -OCF3
-
The Good: The trifluoromethoxy group is strongly electron-withdrawing (
). This pulls electron density from the ring, making the C-Cl bond more susceptible to Oxidative Addition (OA) than a standard chlorobenzene.[1] -
The Bad: It makes the ring electron-deficient. If your catalyst successfully undergoes OA, the resulting Pd(II) species is highly electrophilic and prone to reduction (decomposition) if not stabilized by electron-rich ligands.[1]
Ligand Selection Guide
Do not use simple triphenylphosphine (
| Ligand Class | Specific Ligand | Why it works |
| Dialkylbiaryl Phosphines | XPhos or SPhos | The bulky biaryl backbone prevents Pd-aggregation (Pd black), while the electron-rich alkyl groups drive the difficult oxidative addition of the C-Cl bond. |
| Bis-phosphines | Pd(dppf)Cl2 | Robust for "sloppy" reactions but often requires higher temperatures (100°C+).[1][2] |
| NHC Precursors | PEPPSI-IPr | Extremely stable against heat; excellent for electron-poor aryl chlorides.[1][2] |
The "Hidden" Poisons: Impurity Profiling
If you synthesized the 3-Chloro-5-(trifluoromethoxy)benzoic acid via a Sandmeyer reaction or chlorination, trace impurities may be killing your catalyst.[1]
-
Sulfur Contamination: If the -OCF3 group was introduced via
or thiophosgene routes (historical methods), trace sulfur will irreversibly bind Pd.[1] -
Metal Scavenging: Trace Copper (Cu) or Iron (Fe) from previous steps can interfere with transmetallation.[1][2]
-
Fix: Recrystallize the starting material from Ethanol/Water or treat with QuadraPure scavengers before coupling.[2]
-
Standardized Protocols
Protocol A: The "Standard Activity Test" (SAT)
Use this to validate your catalyst/solvent system before risking valuable substrate.
-
Vessel: 4mL vial with septum.
-
Reagents:
-
Execution: Heat at 60°C for 1 hour.
-
Benchmark: You should observe >95% conversion by LCMS. If successful, spike the reaction with 10mg of your 3-Chloro-5-(trifluoromethoxy)benzoic acid .[1][2]
-
Result: If the reaction stops immediately upon spiking, your substrate contains a poison (Sulfur/Metal).[1]
-
Protocol B: Optimized Direct Coupling (High Success Rate)
Designed for 3-Chloro-5-(trifluoromethoxy)benzoic acid.[1][2]
-
Setup: Dry Schlenk tube or microwave vial (Argon purged).
-
Solvent: 1,4-Dioxane (Anhydrous) – Critical to minimize carboxylate solubility issues.[1][2]
-
Base:
(3.5 equiv) – Cesium effect helps stabilize the carboxylate. -
Catalyst: Pd(dtbpf)Cl2 (2-3 mol%) or XPhos Pd G2 (2 mol%).[1][2]
-
Temperature: 80°C - 100°C.
-
Note: Do not add water. The small amount of water generated by the boronic acid condensation is sufficient.
Visualizing the Poisoning Mechanism
Figure 2: The Kinetic Competition. The carboxylate (Trap) competes with the Boronic Acid for the Pd(II) center. If the Trap path is faster, the catalyst is sequestered.
References
-
Gooßen, L. J., et al. (2006).[1][2] "Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic anhydrides or thioesters."[1][2] Angewandte Chemie International Edition, 45(1), 152-155.[1][2] Link(Establishes the interaction of Pd with carboxylates).
-
Billingsley, K., & Buchwald, S. L. (2007).[1][2] "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters."[2] Journal of the American Chemical Society, 129(11), 3358-3366.[1] Link(Defines the necessity of dialkylbiaryl ligands for difficult aryl chlorides).
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1][2][4] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.[1][2] Link(Mechanistic insights on transmetallation inhibition).
-
PubChem Compound Summary. (2025). "3-Chloro-5-(trifluoromethyl)benzoic acid."[1][2][5][6] National Center for Biotechnology Information.[1][2] Link(Physical properties and safety data).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 129931-45-9|3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 6. journals.iucr.org [journals.iucr.org]
Validation & Comparative
Comparing the reactivity of 3-Chloro-5-(trifluoromethoxy)benzoic acid with 3-chloro-5-(trifluoromethyl)benzoic acid
[1]
Executive Summary & Strategic Selection
These two compounds are close structural analogs used primarily as building blocks in drug discovery to introduce lipophilic, electron-withdrawing motifs.[1][2] While they share the core 3-chloro-benzoic acid scaffold, the choice between the trifluoromethoxy (-OCF
Decision Matrix: When to Choose Which?
-
Select the -OCF
analog when: You need to maximize lipophilicity (LogP) and membrane permeability without significantly altering the steric bulk perpendicular to the ring, or when a specific orthogonal conformation is required for binding. -
Select the -CF
analog when: You require maximum electron-withdrawing power to lower the pKa of the carboxylic acid or to strongly activate the aryl chloride for nucleophilic aromatic substitution (Sngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Ar) or metal-catalyzed cross-coupling.
Physicochemical Profile Comparison
The following data highlights the subtle but impactful differences between the two substituents in the meta position relative to the carboxylic acid.
| Feature | 3-Chloro-5-(trifluoromethoxy)benzoic acid | 3-Chloro-5-(trifluoromethyl)benzoic acid | Impact on Reactivity/Properties |
| Substituent | -OCF | -CF | -OCF |
| Hammett | 0.38 | 0.43 | -CF |
| Hansch | +1.04 | +0.88 | -OCF |
| Est. pKa (COOH) | ~3.85 | ~3.70 | The -CF |
| Conformation | Orthogonal / Twisted | Rotational Symmetry | -OCF |
Visualization: Selection Logic
The following diagram illustrates the decision pathway for selecting between these two building blocks based on medicinal chemistry requirements.
Caption: Decision tree for selecting between -OCF
Reactivity Profile & Synthetic Applications
Both compounds possess two reactive handles: the carboxylic acid (C-1) and the aryl chloride (C-3).[1] The reactivity of these handles is modulated by the substituent at C-5.
A. Reactivity of the Carboxylic Acid (Amide Coupling)
Both acids are excellent substrates for amide coupling.[1] However, the -CF
-
Implication: When using coupling reagents (e.g., HATU, EDC), the -CF
analog may require slightly more basic conditions to ensure full deprotonation if the reaction relies on the carboxylate, or conversely, the resulting activated ester may be more electrophilic due to the stronger electron-withdrawing nature of the ring. -
Protocol Recommendation: Standard HATU/DIPEA conditions work well for both.[1]
B. Reactivity of the Aryl Chloride (Cross-Coupling)
The Chlorine atom is activated for oxidative addition by Palladium (Pd) due to the electron-withdrawing nature of the ring.
-
Comparison: The -CF
group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) activates the ring slightly more than the -OCF group ( ). -
Result: The 3-chloro-5-(trifluoromethyl)benzoic acid will generally undergo oxidative addition faster in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
-
Risk Factor: The -OCF
group is generally stable, but under extremely harsh reductive conditions (e.g., Ni-catalyzed activation), C-O bond cleavage is a rare but possible side reaction. The -CF C-F bonds are inert to standard cross-coupling conditions.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Aryl Chloride Functionalization)
This protocol is optimized for the 3-chloro position, leveraging the electron-deficient nature of the ring.[1]
Reagents:
-
Substrate: 1.0 equiv (Either -CF
or -OCF analog) -
Boronic Acid: 1.2 equiv (Aryl/Heteroaryl boronic acid)[1]
-
Catalyst: Pd(dppf)Cl
·CHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Cl (3-5 mol%) -
Base: K
COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (2.0 equiv) or Cs CO (for sterically demanding cases) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or sealed tube, charge the benzoic acid substrate (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]
-
Catalyst Addition: Add the Pd catalyst (0.05 eq) rapidly under positive inert gas pressure.
-
Solvation: Add degassed Dioxane/Water mixture (concentration ~0.1 M).
-
Reaction: Heat to 90 °C for 4–12 hours. (Monitor via LCMS).
-
Note: The -CF
analog typically reaches conversion 10-20% faster than the -OCFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> analog due to higher activation.
-
-
Workup: Acidify with 1N HCl to pH ~2 (to protonate the carboxylic acid), extract with EtOAc, dry over MgSO
, and concentrate.
Protocol B: Amide Bond Formation (Carboxylic Acid Functionalization)
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF or DMF/DCM (1:1)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the benzoic acid derivative in dry DMF. Add DIPEA and stir for 5 minutes.
-
Reagent Addition: Add HATU and stir for 10 minutes at room temperature. The solution should turn slightly yellow (formation of the active ester).
-
Coupling: Add the amine.
-
Reaction: Stir at RT for 2–6 hours.
-
Validation: Check LCMS for product mass. The -OCF
product will have a distinct retention time shift (more lipophilic) compared to the -CFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> analog.
Synthetic Workflow Visualization
The following diagram outlines the divergent synthetic pathways available for these building blocks.
Caption: Divergent synthetic pathways. Path B is more sensitive to the electronic difference between -CF3 and -OCF3.
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
and values). -
Leroux, F. R., et al. (2005). "Trifluoromethyl ethers (trifluoromethoxy derivatives) as useful fluorinated building blocks in pharmaceutical and agrochemical chemistry."[2] ChemBioChem.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
PubChem. (n.d.).[1] "3-Chloro-5-(trifluoromethyl)benzoic acid." National Library of Medicine.
-
Beilstein J. Org.[1] Chem. (2021).[1][3] "CF3-substituted carbocations: underexploited intermediates."[4] (Discussion on Hammett values of CF3).
Spectroscopic Differentiation Guide: 3-Chloro-5-(trifluoromethoxy)benzoic Acid vs. Regioisomers
Executive Summary
Target Molecule: 3-Chloro-5-(trifluoromethoxy)benzoic acid (CAS: 53985-49-2) Primary Application: Bioisostere scaffolds in medicinal chemistry; lipophilic linker synthesis. Critical Challenge: Distinguishing the target from its regioisomers (e.g., 2-chloro or 4-chloro variants) arising from non-selective electrophilic aromatic substitution or rearrangement during synthesis.
This guide provides a definitive spectroscopic framework to validate the structural integrity of 3-Chloro-5-(trifluoromethoxy)benzoic acid. Unlike standard datasheets, this document focuses on comparative exclusion —proving you have the correct isomer by analyzing specific coupling patterns and shift perturbations.
The Reference Standard: 3-Chloro-5-(trifluoromethoxy)benzoic Acid
Before comparing isomers, we must establish the "Gold Standard" spectral fingerprint for the target molecule.
Structural Logic
The target molecule is a 1,3,5-trisubstituted benzene .
-
Position 1: Carboxylic Acid (-COOH)
-
Position 5: Trifluoromethoxy (-OCF
)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Proton Positions: H2, H4, H6.
Key Feature: All protons are meta to each other. There are no ortho protons . This is the primary spectroscopic discriminator.
Spectroscopic Data Profile[3][5][6][7][8]
| Technique | Parameter | Characteristic Signal (Target) | Mechanistic Explanation |
| Coupling ( | Small | All protons (H2, H4, H6) interact via meta-coupling ( | |
| Pattern | Three distinct signals (often appearing as singlets or fine doublets).[3] | Asymmetry of substituents (COOH, Cl, OCF | |
| Shift ( | Singlet, | The -OCF | |
| C-F Coupling | Quartet at | Characteristic of the trifluoromethoxy carbon. | |
| IR | Carbonyl | Strong band at 1690–1710 cm | Conjugated carboxylic acid dimer stretch. |
| IR | C-F Stretch | Broad, intense bands 1150–1250 cm | C-F stretching vibrations masked by fingerprint region but highly intense. |
Comparative Analysis: Distinguishing Isomers
The most common impurities are regioisomers where the chlorine or -OCF
A. The "Smoking Gun": Proton Coupling Constants ( H NMR)
The most reliable method to reject an isomer is the presence of ortho-coupling.
-
Target (3-Chloro-5-...):
-
Topology: H2, H4, H6 are isolated by substituents.
-
Signal: Three narrow peaks.[4]
-
Coupling:
Hz. -
Verdict: If you see a split > 7 Hz, reject the batch .
-
-
Alternative (e.g., 2-Chloro-5-(trifluoromethoxy)benzoic acid):
-
Topology: Protons at H3 and H4 are adjacent.
-
Signal: H3 and H4 appear as strong doublets.
-
Coupling:
Hz. -
Verdict: Presence of a "roofing" effect or large doublet confirms ortho-substitution.
-
B. F NMR Shift Perturbations
The -OCF
| Isomer | Ortho-Substituents to -OCF | Predicted |
| Target (3,5-subst.) | H, H | Baseline ( |
| 2-Chloro Isomer | H, H | Similar to baseline (Cl is remote). |
| 4-Chloro Isomer | Cl, H | Downfield Shift. The steric bulk and electronegativity of an ortho-chlorine deshields the CF |
C. IR Fingerprinting (Carbonyl Region)
While less specific than NMR, the position of the Carbonyl (C=O) stretch shifts based on steric strain and conjugation.
-
Target (Meta-Cl): Standard conjugated acid (~1700 cm
). -
Ortho-Chloro Isomer: The bulky Cl at position 2 forces the carbonyl group out of planarity with the benzene ring. This reduces conjugation, shifting the C=O peak to a higher wavenumber (closer to 1720–1725 cm
).
Experimental Workflow: Isomer Validation Protocol
Objective: Confirm identity of Lot #XXXX as 3-Chloro-5-(trifluoromethoxy)benzoic acid.
Step 1: Sample Preparation
-
Solvent: DMSO-
(Preferred for solubility of benzoic acids and preventing aggregation). -
Concentration: 10 mg in 0.6 mL.
-
Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
Step 2: H NMR Acquisition
-
Parameters: Minimum 400 MHz, 16 scans.
-
Critical Check: Expand the aromatic region (7.0 – 8.5 ppm).
-
Pass Criteria: Observe 3 distinct protons. Measure
-values.[5][6]-
If
Hz:FAIL (Indicates Ortho isomer). -
If
Hz:PASS (Indicates Meta substitution).
-
Step 3: C NMR (Optional Confirmation)
-
Look for: The Carboxyl carbon (~165 ppm) and the Trifluoromethoxy carbon (Quartet, ~120 ppm).
-
Symmetry Check: The target has 8 unique carbons.[7] Symmetrical isomers (e.g., 3,5-dichloro-4-trifluoromethoxy) would show fewer signals due to chemical equivalence.
Decision Logic Visualization
Figure 1: Decision tree for spectroscopic validation of 3-Chloro-5-(trifluoromethoxy)benzoic acid, prioritizing proton coupling topology.
Summary of Key Data Points
| Property | Value/Observation | Notes |
| Molecular Formula | C | MW: 224.56 g/mol |
| Appearance | White to off-white solid | |
| Melting Point | 98-102 °C | Distinct from isomers (often lower due to symmetry breaking).[1][2][8] |
| Meta-Meta-Meta | Crucial for ID. No ortho coupling allowed. | |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in non-polar solvents (Hexane). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3802362, 3-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved January 31, 2026 from [Link](Note: While the title mentions trifluoromethyl, the spectroscopic principles for meta-substitution patterns cited in PubChem spectral databases apply directly to the trifluoromethoxy analog).
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 31, 2026 from [Link](Authoritative methodology for using coupling constants to distinguish ortho/meta isomers).
-
Master Organic Chemistry. Infrared Spectroscopy: The "Tongues and Swords" of Functional Groups. Retrieved January 31, 2026 from [Link](Reference for Carbonyl and C-F stretch analysis).
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (Trifluoromethoxy)benzene(456-55-3) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Comparison of Synthesis Yields: 3-Chloro-5-(trifluoromethoxy)benzoic Acid and Its Analogues in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, substituted benzoic acids are foundational building blocks. Their utility is largely defined by the nature and position of their substituents, which influence not only the biological activity of the final molecule but also the efficiency of the synthetic routes. This guide provides a detailed comparison of the synthetic performance of 3-Chloro-5-(trifluoromethoxy)benzoic acid and its structurally similar counterparts, focusing on the critical aspect of reaction yield in amide bond formation.
Introduction: The Significance of Substitution Patterns
The choice of a starting material in a synthetic sequence is a critical decision, with implications for reaction efficiency, purification, and overall cost. 3-Chloro-5-(trifluoromethoxy)benzoic acid and its analogues, such as 3-chloro-5-(trifluoromethyl)benzoic acid and 3,5-dichlorobenzoic acid, are all valuable synthons, frequently employed in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1] The electron-withdrawing nature of the chloro, trifluoromethyl, and trifluoromethoxy groups significantly impacts the reactivity of the carboxylic acid moiety, a factor that is paramount in common transformations like amide coupling.
This guide will delve into a comparative analysis of these starting materials, offering insights into how their distinct electronic and steric properties are likely to influence synthesis yields. While a single, direct head-to-head experimental study is not available in the current literature, by collating and analyzing data from various sources on analogous reactions, we can construct a robust predictive framework to guide synthetic strategy.
Comparative Analysis of Starting Materials
The electronic properties of the substituents on the benzoic acid ring are a key determinant of the reactivity of the carboxylic acid. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack. However, they also increase the acidity of the carboxylic acid proton, which can influence the choice of base and coupling agent.
| Starting Material | Structure | Key Substituents | Expected Electronic Effect |
| 3-Chloro-5-(trifluoromethoxy)benzoic acid | -Cl, -OCF₃ | Strongly electron-withdrawing | |
| 3-Chloro-5-(trifluoromethyl)benzoic acid | -Cl, -CF₃ | Strongly electron-withdrawing | |
| 3,5-Dichlorobenzoic acid | -Cl, -Cl | Moderately electron-withdrawing |
The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups due to the high electronegativity of the fluorine atoms. The -OCF₃ group is generally considered to be slightly more electron-withdrawing than the -CF₃ group. The two chlorine atoms in 3,5-dichlorobenzoic acid also exert an electron-withdrawing effect, albeit to a lesser extent than the fluorine-containing groups.
Synthesis Yield Comparison in Amide Coupling and Related Reactions
While a direct comparative study is elusive, we can infer the relative performance of these starting materials by examining reported yields for similar transformations. Amide bond formation is a ubiquitous reaction in medicinal chemistry, and its yield is a critical measure of synthetic efficiency.
| Starting Material/Analogue | Reaction Type | Product | Reported Yield |
| 3,5-Bis(trifluoromethyl)benzoic acid | Carboxylation of Grignard Reagent | 3,5-Bis(trifluoromethyl)benzoic acid | 76-78%[2] |
| 3,5-Dichlorobenzoic acid | Chlorination of Benzoic Acid | 3,5-Dichlorobenzoyl chloride | >98% (for the chlorination step)[3] |
| 3-Fluoro-5-iodobenzoic acid | Amide coupling with Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 85%[4] |
| 3-Fluoro-5-iodobenzoic acid | Amide coupling with Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 78%[4] |
| 3-Fluoro-5-iodobenzoic acid | Amide coupling with Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 92%[4] |
| 3-Fluoro-5-iodobenzoic acid | Amide coupling with tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 65%[4] |
Expert Insights:
The data, while not a direct comparison, suggests that high yields can be achieved with these types of substituted benzoic acids in common synthetic transformations. The yields for the amide coupling of 3-fluoro-5-iodobenzoic acid are particularly informative, as this starting material shares the halogen and electron-withdrawing group substitution pattern with the compounds of interest. The variation in yield with different amines (85% for benzylamine vs. 65% for the more sterically hindered tert-butylamine) underscores the importance of the coupling partner's structure.[4]
The strongly electron-withdrawing nature of the -OCF₃ and -CF₃ groups in 3-Chloro-5-(trifluoromethoxy)benzoic acid and 3-chloro-5-(trifluoromethyl)benzoic acid, respectively, is expected to enhance the reactivity of the carboxylic acid towards nucleophilic attack. This could potentially lead to higher yields or faster reaction times compared to 3,5-dichlorobenzoic acid under identical conditions. However, the increased acidity could also lead to challenges with certain bases or acid-sensitive functional groups.
Experimental Protocol: A General Procedure for Amide Coupling
The following is an adaptable, robust protocol for the synthesis of amides from substituted benzoic acids. This procedure is based on a well-established carbodiimide-mediated coupling method and can be tailored for use with 3-Chloro-5-(trifluoromethoxy)benzoic acid and its analogues.[4]
Materials:
-
Substituted Benzoic Acid (e.g., 3-Chloro-5-(trifluoromethoxy)benzoic acid) (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 equiv) to the stirred solution.
-
In a separate container, dissolve EDC (1.2 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: A generalized workflow for the EDC/HOBt mediated amide coupling of substituted benzoic acids.
Causality Behind Experimental Choices and Potential for Optimization
-
Coupling Agents: EDC in combination with HOBt is a widely used and effective system for amide bond formation. HOBt acts as an additive to suppress racemization (if chiral centers are present) and minimize the formation of N-acylurea byproducts.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid, facilitating the reaction. The choice of base can be critical, and for substrates sensitive to strong bases, milder options like sodium bicarbonate might be considered.
-
Solvent: Anhydrous DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Other aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can also be used, depending on the solubility of the starting materials.
-
Temperature: Starting the reaction at 0 °C helps to control any initial exotherm, particularly during the addition of the coupling agent. The reaction is then typically allowed to proceed at room temperature for convenience and to ensure a reasonable reaction rate. For less reactive coupling partners, gentle heating may be required.
Conclusion
The provided experimental protocol offers a robust and adaptable starting point for researchers working with these valuable synthetic building blocks. By understanding the underlying principles of reactivity and the rationale behind the choice of reagents and conditions, scientists can optimize their synthetic strategies to achieve high yields and purity in the development of novel pharmaceuticals and advanced materials.
References
- CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride - Google P
- Process for the synthesis of 3,5-bis(trifluoromethyl)
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]
-
Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3 | The Journal of Organic Chemistry - ACS Publications. [Link]
- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google P
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed. [Link]
-
3.2. Synthesis - Bio-protocol. [Link]
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton. [Link]
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. [Link]
-
3-Chloro-2,4,5-trifluorobenzoic acid - PMC - NIH. [Link]
-
3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem. [Link]
-
3-chloro-5-(trifluoromethoxy)benzoic acid (C8H4ClF3O3) - PubChemLite. [Link]
-
3-chloro-5-(trifluoromethyl)benzylamine (C8H7ClF3N) - PubChemLite. [Link]
-
The Chemical Synthesis Versatility of 3,5-Dichlorobenzoic Acid: From APIs to Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
